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  • Product: 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride
  • CAS: 1261783-55-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride: Mechanism of Action and Application in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. 5-Fluoro-6-methoxypyridine-2-sulfonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride has emerged as a highly valuable reagent, prized for its inherent reactivity and the desirable physicochemical properties it imparts to target molecules. This guide provides an in-depth analysis of its core mechanism of action, which is fundamentally rooted in its chemical reactivity, and explores its application as a strategic scaffold in drug discovery. We will dissect the causality behind its utility, from the electrophilic nature of the sulfonyl chloride group to the nuanced influence of the fluorinated and methoxylated pyridine ring. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into leveraging this versatile compound.

Introduction: The Strategic Importance of a Versatile Building Block

5-Fluoro-6-methoxypyridine-2-sulfonyl chloride is not an end-product therapeutic; rather, it is a critical intermediate used in the synthesis of complex bioactive molecules.[1] Its significance lies in the combination of three key structural features: the highly reactive sulfonyl chloride group, the biologically relevant pyridine core, and the strategic placement of fluoro and methoxy substituents.

  • The Sulfonyl Chloride Moiety : This functional group is a potent electrophile, readily reacting with nucleophiles like primary and secondary amines to form stable sulfonamide linkages.[2] The sulfonamide group is a cornerstone of medicinal chemistry, found in a wide array of approved drugs due to its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonds with biological targets.[3][4]

  • The Pyridine Scaffold : The pyridine ring is a common motif in pharmaceuticals, offering a scaffold that can be tailored to influence a molecule's pharmacological activity, selectivity, and pharmacokinetic properties.[5]

  • Fluoro and Methoxy Substituents : The judicious incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[6][7][8] The methoxy group can similarly influence conformation and metabolic pathways.[5]

This guide will elucidate how these features converge, defining the compound's mechanism of action through its chemical reactivity and its profound impact on the properties of the molecules it helps create.

Physicochemical Characteristics

A foundational understanding begins with the compound's basic properties.

PropertyValueSource
Molecular Formula C₆H₅ClFNO₃S[1]
Molecular Weight 229.62 g/mol [1]
Appearance Colorless to light yellow liquid/solid[9]
Purity Typically ≥95%[1]
Key Functional Groups Sulfonyl Chloride, Pyridine, Fluoro, MethoxyN/A

The Core Mechanism of Action: Electrophilic Reactivity

The primary "mechanism of action" for 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride is its chemical reactivity as an electrophile. The sulfur atom of the sulfonyl chloride group is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack.

The most common and synthetically valuable reaction is the formation of a sulfonamide through reaction with a primary or secondary amine.[3][10][11] This reaction is a cornerstone of medicinal chemistry, enabling the reliable connection of molecular fragments.[4]

General Reaction Mechanism: Sulfonamide Formation

The reaction proceeds via a nucleophilic substitution pathway. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. The chloride ion is then expelled as a leaving group, and a proton is lost from the nitrogen, typically facilitated by a base, to yield the stable sulfonamide product.

Logical_Pathway A 5-Fluoro-6-methoxypyridine- 2-sulfonyl chloride (Reactive Building Block) B Sulfonylation Reaction (Mechanism: Nucleophilic Substitution) A->B Reacts with Amine C Novel Sulfonamide Derivative (Drug Candidate) B->C Forms D Enhanced Properties from Scaffold: • Metabolic Stability (F) • Binding Affinity (F, OMe) • Permeability (F) C->D Possesses E Interaction with Biological Target (e.g., Enzyme, Receptor) C->E Binds to F Biological Mechanism of Action (Inhibition / Modulation) E->F Leads to

Sources

Foundational

A Technical Guide to the Solubility of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride for Pharmaceutical and Agrochemical Research

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride, a key intermediate in the synthesis of novel therapeutic agents and agr...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride, a key intermediate in the synthesis of novel therapeutic agents and agrochemicals. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the underlying chemical principles and provide actionable experimental protocols. While quantitative solubility data for this specific compound is not widely published, this guide synthesizes available information on analogous structures and the general behavior of sulfonyl chlorides to provide a robust framework for its practical application.

Physicochemical Properties and Structural Insights

Understanding the solubility of a compound begins with a firm grasp of its physical and chemical properties. 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride is a substituted aromatic sulfonyl chloride. Its structure, featuring a pyridine ring, a fluoro group, a methoxy group, and the highly reactive sulfonyl chloride moiety, dictates its solubility profile.

PropertyValue/InformationSource
CAS Number 1261783-55-4[1]
Molecular Weight 225.63 g/mol [1]
Molecular Formula C₆H₅ClFNO₃S[2]
Appearance Typically a solid or liquidInferred from related compounds[3][4]
Reactivity Moisture sensitive; reacts with water and other protic solvents. Corrosive.[4][5][6]

The presence of the polar sulfonyl chloride group and the nitrogen atom in the pyridine ring suggests some affinity for polar solvents. However, the aromatic ring and the methoxy group introduce lipophilic character. The fluorine atom can further modulate electronic properties and intermolecular interactions.

Inferred Solubility in Organic Solvents

The synthesis of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride and its subsequent reactions are often carried out in chlorinated solvents or aromatic hydrocarbons.[1] This strongly indicates good solubility in solvents such as:

  • Dichloromethane (DCM)

  • Toluene

These solvents are capable of solvating the aromatic ring and are relatively inert to the reactive sulfonyl chloride group under controlled conditions. Other aprotic organic solvents in which solubility can be expected include:

  • Chloroform

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)[7]

It is anticipated that the solubility in highly non-polar solvents like hexanes would be limited. Conversely, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are likely to be good solvents, but the potential for reaction with trace amounts of water in these hygroscopic solvents should be considered.

Reactivity and "Solubility" in Protic Solvents: A Critical Consideration

A crucial aspect of handling 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride is its reactivity with protic solvents, particularly water. Sulfonyl chlorides are well-known to be susceptible to hydrolysis, yielding the corresponding sulfonic acid and hydrochloric acid.[4] For pyridine-3-sulfonyl chloride, it is noted to be "extremely unstable when in contact with water".[4]

This reaction, known as solvolysis, is a general characteristic of sulfonyl chlorides in hydroxylic solvents.[8] Therefore, when considering the "solubility" of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride in water, alcohols (like methanol and ethanol), or other protic solvents, it is more accurate to speak of its miscibility and the concurrent rate of its decomposition.

For practical purposes in a research setting, it is advisable to assume that the compound is not stable in protic solvents and that any attempt to dissolve it will lead to hydrolysis. This is a critical consideration for reaction quenching, work-up procedures, and purification (e.g., liquid-liquid extraction).

Experimental Protocol for Solubility Determination

Given the absence of published quantitative data, researchers may need to determine the solubility of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride in a specific solvent for their application. The following protocol outlines a reliable method for this determination, incorporating necessary safety precautions.

Safety Precautions: 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride should be handled in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn.[6] The compound is corrosive and moisture-sensitive.[3][5] All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride

  • Anhydrous solvent of interest

  • Oven-dried vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Gas-tight syringes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Inert gas (Nitrogen or Argon)

Methodology: Isothermal Equilibrium Method

This method relies on creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Step-by-Step Procedure:

  • Preparation:

    • Place a small magnetic stir bar in several oven-dried vials.

    • Under an inert atmosphere, add an excess of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride to each vial. The excess solid (or liquid phase) is crucial to ensure a saturated solution.

    • Using a gas-tight syringe, add a precise volume of the anhydrous solvent to each vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on a magnetic stirrer in a constant temperature bath (e.g., 25 °C).

    • Allow the mixtures to stir for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, but 48-72 hours is preferable to ensure complete equilibration.

  • Sample Preparation for Analysis:

    • After equilibration, stop the stirring and allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe fitted with a filter (to prevent transfer of undissolved solid).

    • Immediately dilute the aliquot with a known volume of a suitable solvent (one in which the compound is stable and soluble, and which is compatible with the HPLC mobile phase, e.g., acetonitrile). This creates a stock solution of known dilution.

  • Quantitative Analysis (HPLC):

    • Prepare a series of calibration standards of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride of known concentrations.

    • Analyze the calibration standards and the diluted sample solution by HPLC.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • From the calibration curve, determine the concentration of the diluted sample solution.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Diagram of the Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Dilution cluster_analysis Analysis prep1 Add excess sulfonyl chloride to vial prep2 Add precise volume of anhydrous solvent prep1->prep2 equil1 Stir at constant temperature (24-72h) prep2->equil1 sample1 Filter supernatant equil1->sample1 sample2 Dilute known volume sample1->sample2 analysis1 HPLC analysis sample2->analysis1 analysis2 Calculate concentration from calibration curve analysis1->analysis2 final_result Final Solubility Value (e.g., g/L) analysis2->final_result Apply dilution factor

Caption: Workflow for determining the solubility of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride.

Storage and Handling

Proper storage is essential to maintain the integrity of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride. It should be stored in a tightly sealed container, away from moisture and water.[5] Storage under an inert atmosphere is recommended.[5] For long-term stability, refrigeration (2-8°C) or freezing is often advised.[9][10]

Conclusion

While direct, published quantitative solubility data for 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride is scarce, a clear qualitative and semi-quantitative picture emerges from its synthetic applications and the known chemistry of sulfonyl chlorides. It is expected to be soluble in common aprotic organic solvents like dichloromethane and toluene but will readily decompose in the presence of protic solvents such as water and alcohols. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust and reliable method for in-house determination. By understanding the interplay of its structural features and inherent reactivity, researchers can effectively utilize this important building block in their synthetic endeavors.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine. [Link]

  • Aaron Chemistry GmbH. 5-fluoro-6-methoxypyridine-3-sulfonyl chloride | 1261658-86-9. [Link]

  • PubChem. Pyridine-3-sulfonyl chloride hydrochloride. [Link]

  • Nature Communications. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. [Link]

  • ResearchGate. (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

  • MDPI. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

  • Organic Syntheses. 7-methoxyphthalide. [Link]

  • PubChem. 5-Fluoro-2-methoxypyridine hydrochloride. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling and Application of 5-Fluoro-6-methoxypyridine-2-sulfonyl Chloride

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and application of 5-Fluoro-6-methoxypyridine-2-sulfonyl chl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and application of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride. As a highly reactive and valuable building block in medicinal chemistry, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental success. This guide synthesizes critical safety data, field-proven handling protocols, and insights into its chemical reactivity, grounded in authoritative sources to foster a culture of safety and scientific integrity.

Introduction: A Valuable Reagent Demanding Respect

5-Fluoro-6-methoxypyridine-2-sulfonyl chloride is a key intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery. The substituted pyridine core is a prevalent motif in pharmaceuticals, and the strategic placement of fluoro and methoxy groups can significantly modulate a molecule's pharmacological profile, including potency, selectivity, and metabolic stability.[1][2] The sulfonyl chloride functional group, however, renders the molecule highly reactive and moisture-sensitive, necessitating stringent handling protocols.[3]

This guide moves beyond a simple recitation of safety data. It aims to provide the causal reasoning behind each recommendation, empowering the user to not only follow procedures but to understand the chemical principles that make them necessary. The protocols described herein are designed as self-validating systems, integrating safety checks and engineering controls as fundamental components of the workflow.

A Note on Data Extrapolation: Specific safety data for 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride is not extensively published. Therefore, this guide relies on data from closely related structural analogues, such as 6-Methoxypyridine-3-sulfonyl chloride and other substituted sulfonyl chlorides.[3][4] This is a standard and prudent practice in chemical safety assessment, as the primary hazards are dictated by the sulfonyl chloride functional group.

Section 1: Compound Identification and Physicochemical Properties

A clear understanding of a chemical's physical properties is the foundation of its safe handling and use in controlled reactions.

PropertyValueSource
Chemical Name 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride-
Synonyms --
CAS Number Not broadly available-
Molecular Formula C₆H₅ClFNO₃S-
Molecular Weight 225.62 g/mol -
Appearance Expected to be a solid or liquid[5]
Sensitivity Moisture Sensitive[3][5]
Reactivity Water-reactive, Corrosive[3][6]

Section 2: Hazard Analysis and GHS Classification

The primary hazards associated with this compound stem from the electrophilic and moisture-sensitive nature of the sulfonyl chloride group.[6][7] Upon contact with water, it readily hydrolyzes to form hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are corrosive.[3]

Hazard ClassCategoryHazard StatementGHS PictogramRationale
Skin Corrosion/Irritation 1BH314: Causes severe skin burns and eye damage.corrosiveThe compound and its hydrolysis products (HCl, sulfonic acid) are corrosive.[3][6]
Serious Eye Damage 1H318: Causes serious eye damage.corrosiveDirect contact can cause irreversible damage to eye tissue.[8]
Acute Toxicity (Oral) 4H302: Harmful if swallowed.exclamationIngestion can cause chemical burns to the gastrointestinal tract.[4][7]
STOT - Single Exposure 3H335: May cause respiratory irritation.exclamationInhalation of dust or vapors irritates the respiratory tract.[4][9]

Section 3: Core Directive for Safe Handling and Storage

Adherence to rigorous safety protocols is non-negotiable when working with reactive reagents like 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride. The following procedures are designed to minimize exposure and mitigate risk.

Engineering Controls: The First Line of Defense

The causality here is simple: to prevent exposure, the material must be physically contained.

  • Fume Hood: All manipulations, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood.[3][10] This is critical to prevent inhalation of any dust or vapors, which are corrosive and irritating to the respiratory system.[7][11]

  • Ventilation: Ensure the fume hood has adequate airflow and is functioning correctly before starting any work.[12]

  • Safety Equipment: An eyewash station and safety shower must be immediately accessible and unobstructed.[12][13]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is the last line of defense and must be selected based on the specific hazards of the material.[14]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[14] A face shield, worn over the goggles, is required when there is a risk of splashes or vigorous reactions.[15]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[15] Always inspect gloves for tears or holes before use.[16] Contaminated gloves must be removed promptly and disposed of as chemical waste.

  • Protective Clothing: A flame-resistant lab coat is required.[15] Ensure clothing is buttoned and sleeves are not rolled up. Do not wear shorts, sandals, or open-toed shoes in the laboratory.[16]

Storage and Incompatibility

Proper storage is crucial to maintaining the compound's integrity and preventing hazardous reactions.

  • Moisture Control: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] The container should be placed inside a desiccator or a dry storage cabinet. This prevents hydrolysis, which degrades the reagent and creates a corrosive atmosphere inside the container.

  • Temperature: Store in a cool, dry, and well-ventilated place, away from sources of heat or ignition.[4][13] Some suppliers recommend freezer storage to maintain long-term quality.[3][12]

  • Incompatible Materials: Keep away from water, moisture, strong bases, alcohols, and amines.[3] The sulfonyl chloride will react exothermically with these nucleophiles.

G cluster_prep Preparation & Handling cluster_reaction Reaction & Quenching cluster_cleanup Cleanup & Disposal prep Verify Fume Hood Function & Don PPE retrieve Retrieve Reagent from Dry Storage prep->retrieve 1. weigh Weigh Under Inert Atmosphere (if possible) retrieve->weigh 2. add Add to Reaction Slowly Under Inert Gas quench Quench Reaction Carefully add->quench 3. decon Decontaminate Glassware with Appropriate Solvent dispose Dispose of Waste in Labeled, Sealed Container decon->dispose 4. caption Workflow: Safe Handling of a Reactive Sulfonyl Chloride.

Workflow: Safe Handling of a Reactive Sulfonyl Chloride.

Section 4: Emergency Response Protocols

A prepared response is essential for mitigating the consequences of an accidental release or exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[13] If not breathing, give artificial respiration. Seek immediate medical attention. The symptoms of lung edema may be delayed.[11]

  • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill Cleanup: Evacuate the area. Wear full PPE, including respiratory protection if necessary.[17] Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like sawdust.[11] Collect the absorbed material into a suitable, sealed container for disposal.

Section 5: Reactivity and Synthetic Application

The synthetic utility of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride is primarily derived from the electrophilicity of the sulfur atom, making it an excellent reagent for forming sulfonamides, sulfonic esters, and other sulfur(VI) linkages.[18][19] These functional groups are important in medicinal chemistry for their ability to act as hydrogen bond acceptors and for their metabolic stability.[20][21]

The reaction with a primary or secondary amine to form a sulfonamide is one of its most common and important applications.[20] This transformation is foundational in the synthesis of many kinase inhibitors and other targeted therapies.[20][22]

General Reaction: Sulfonamide Formation.
General Protocol: Synthesis of a Pyridyl Sulfonamide

This protocol describes a general, non-optimized procedure for the reaction of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride with a generic primary amine. Causality: The base is essential to neutralize the HCl generated during the reaction, driving it to completion.[23] The reaction is performed under an inert atmosphere to prevent hydrolysis of the starting material.

  • Preparation: In a fume hood, add the primary amine (1.0 eq) to a dry, inert-atmosphere-flushed reaction vessel containing a stir bar and a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 - 1.5 eq), to the solution.[23]

  • Reagent Addition: In a separate dry vial, dissolve 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride (1.0 - 1.1 eq) in the anhydrous solvent.

  • Reaction: Slowly add the sulfonyl chloride solution to the stirred amine solution at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ or a dilute acid (e.g., 1N HCl), depending on the properties of the product.[23]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization.

References

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2753. [Link]

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • New Jersey Department of Health. (2000). Hazard Summary: Benzene Sulfonyl Chloride. [Link]

  • Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Narayanan, A., et al. (2022). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 20(43), 8419-8436. [Link]

  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. [Link]

  • Parker, C. G., et al. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

  • Autech Corp. (n.d.). MSDS of 6-fluoropyridine-2-sulfonyl chloride. [Link]

  • University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals. [Link]

  • ResearchGate. (2014). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active 5-Flourouracil. [Link]

  • Moffitt Cancer Center. (2024). Moffitt Researchers Develop New Chemical Method to Enhance Drug Discovery. [Link]

  • International Labour Organization. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE. [Link]

  • University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. [Link]

  • Kelly, M. J., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2186–2196. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Anticancer Agents. [Link]

Sources

Foundational

The Analytical Fingerprint: A Technical Guide to the Spectral Characterization of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride

This guide provides an in-depth technical overview of the essential spectroscopic techniques used to characterize the novel compound 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride. Designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the essential spectroscopic techniques used to characterize the novel compound 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data. It delves into the rationale behind the spectral features, offering insights into how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) collectively provide a definitive structural confirmation and purity assessment of this important synthetic building block.

Given the limited availability of published experimental spectra for this specific molecule, this guide will focus on high-quality predicted data, grounded in established spectroscopic principles and data from analogous structures. This approach not only provides a reliable reference for researchers but also serves as an instructional framework for the spectral analysis of related heterocyclic compounds.

Molecular Structure and Key Features

A thorough understanding of the spectral data begins with an analysis of the molecule's structure. 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride is a substituted pyridine ring with key functional groups that each produce a distinct spectroscopic signature. The interplay of the electron-withdrawing sulfonyl chloride group, the electron-donating methoxy group, and the electronegative fluorine atom on the aromatic ring creates a unique electronic environment that is reflected in its spectral data.

Caption: Molecular structure of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their proximity to other protons and NMR-active nuclei like fluorine.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.2Doublet of doublets1HH-3
~7.0 - 7.2Doublet of doublets1HH-4
~4.1Singlet3H-OCH₃

Interpretation and Rationale:

  • Aromatic Protons (H-3 and H-4): The pyridine ring contains two protons. The strong electron-withdrawing effect of the adjacent sulfonyl chloride group at the C-2 position will significantly deshield H-3, shifting its resonance downfield to the ~8.0 - 8.2 ppm region. H-4 will be influenced by both the fluorine at C-5 and the nitrogen atom, placing it further upfield around ~7.0 - 7.2 ppm. The coupling between H-3 and H-4 will result in a doublet for each, and the additional coupling to the ¹⁹F nucleus will further split these signals into doublets of doublets.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet at approximately 4.1 ppm. This downfield shift is characteristic of a methoxy group attached to an aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule and provides insight into their hybridization and electronic state.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~160 - 165C-6
~155 - 160 (d, ¹JCF)C-5
~145 - 150C-2
~140 - 145 (d, ²JCF)C-4
~115 - 120 (d, ³JCF)C-3
~55-OCH₃

Interpretation and Rationale:

  • Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. C-6, bonded to the electron-donating methoxy group, will be shifted downfield. C-5, directly attached to the fluorine, will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will also be significantly downfield. C-2, attached to the sulfonyl chloride group, will be deshielded. C-4 and C-3 will show smaller carbon-fluorine couplings over two and three bonds, respectively.

  • Methoxy Carbon: The carbon of the methoxy group will appear as a single peak around 55 ppm.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)Multiplicity
~ -120 to -140Doublet of doublets

Interpretation and Rationale:

  • The chemical shift of the fluorine atom is influenced by its position on the pyridine ring and the electronic nature of the other substituents. A value in the range of -120 to -140 ppm (relative to CFCl₃) is expected for a fluorine atom on a pyridine ring. The signal will be split into a doublet of doublets due to coupling with the neighboring protons, H-4 and H-3.

Experimental Protocol for NMR Spectroscopy

Caption: A generalized workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

  • Solvent Selection: Anhydrous deuterated chloroform (CDCl₃) is a common choice for sulfonyl chlorides as it is a good solvent for many organic compounds and is relatively inert. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the reactive sulfonyl chloride group.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. For ¹⁹F NMR, an external standard such as CFCl₃ is often used.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3100 - 3000MediumC-H stretchAromatic C-H
2950 - 2850MediumC-H stretch-OCH₃
1600 - 1450Medium-StrongC=C and C=N stretchPyridine ring
1380 - 1340StrongAsymmetric S=O stretchSulfonyl chloride
1190 - 1160StrongSymmetric S=O stretchSulfonyl chloride
1250 - 1000StrongC-O stretchAryl ether
1100 - 1000StrongC-F stretchAryl fluoride
800 - 600Medium-StrongS-Cl stretchSulfonyl chloride

Interpretation and Rationale:

  • Sulfonyl Chloride Group: The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, expected around 1380-1340 cm⁻¹ and 1190-1160 cm⁻¹, respectively.[1] The S-Cl stretch will appear at a lower frequency, typically in the 800-600 cm⁻¹ region.

  • Pyridine Ring and Substituents: The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group and the C-F stretching will result in strong absorptions in the fingerprint region (below 1300 cm⁻¹).

Experimental Protocol for IR Spectroscopy (ATR)

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Causality in Experimental Choices:

  • ATR Technique: Attenuated Total Reflectance (ATR) is a modern and convenient method for obtaining IR spectra of solid samples with minimal preparation. It avoids the need for making KBr pellets or Nujol mulls, which can be time-consuming and require a dry environment to prevent hydrolysis of the sulfonyl chloride.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Table 5: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

m/z (mass-to-charge ratio)Proposed Fragment
225/227[M]⁺ (Molecular ion)
190[M - Cl]⁺
162[M - SO₂Cl]⁺
127[5-Fluoro-6-methoxypyridine]⁺
99/101[SO₂Cl]⁺

Interpretation and Rationale:

  • Molecular Ion: The molecular ion peak ([M]⁺) will appear as a doublet at m/z 225 and 227, with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).

  • Fragmentation Pathways: Upon electron ionization, the molecule is expected to fragment in a predictable manner.

    • Loss of Chlorine: Cleavage of the S-Cl bond will result in a fragment at m/z 190.

    • Loss of the Sulfonyl Chloride Group: A common fragmentation pathway for aryl sulfonyl chlorides is the loss of the entire SO₂Cl group, leading to a fragment at m/z 162.

    • Formation of the Pyridine Cation: Cleavage of the C-S bond would generate the stable 5-fluoro-6-methoxypyridine cation at m/z 127.

    • Sulfonyl Chloride Cation: The observation of a fragment at m/z 99/101 would correspond to the [SO₂Cl]⁺ cation.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for GC-MS

Causality in Experimental Choices:

  • Gas Chromatography (GC) Inlet: GC is an excellent method for separating volatile and thermally stable compounds before they enter the mass spectrometer. A temperature-programmed oven allows for the efficient elution of the compound from the column.

  • Electron Ionization (EI): EI is a hard ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

Conclusion

The comprehensive analysis of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride using NMR, IR, and MS provides a detailed and self-validating structural confirmation. The predicted spectral data presented in this guide, based on fundamental principles and analysis of related structures, offer a robust framework for researchers working with this compound. Each technique provides a unique piece of the structural puzzle, and together they create a complete analytical fingerprint. The experimental protocols outlined herein represent standard, reliable methods for obtaining high-quality data for this and similar molecules, ensuring both accuracy and reproducibility in a research and development setting.

References

  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Cheminfo.org. Predict 13C NMR spectra. [Link]

  • Di Grandi, M. J. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(11), 1639–1647. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride for Advanced Research and Development

This guide provides a comprehensive technical overview of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride, a key building block for researchers, medicinal chemists, and professionals in drug development. This document del...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride, a key building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its commercial availability, physicochemical properties, synthesis, handling, and strategic applications in the synthesis of complex molecules.

Strategic Importance in Medicinal Chemistry

5-Fluoro-6-methoxypyridine-2-sulfonyl chloride (CAS No. 1261783-55-4) is a highly functionalized pyridine derivative that has gained significant interest in the field of drug discovery.[1] The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The unique substitution pattern of this compound, featuring a fluorine atom, a methoxy group, and a reactive sulfonyl chloride moiety, offers a versatile platform for the synthesis of novel therapeutic agents.

The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The methoxy group can influence the molecule's conformation and solubility. The strategically positioned sulfonyl chloride group is a potent electrophile, readily participating in nucleophilic substitution reactions, most notably with amines to form stable sulfonamide linkages.[3] This reactivity is crucial for constructing a wide array of biologically active molecules, from anti-cancer to anti-infective agents.[3][4]

Commercial Availability and Procurement

5-Fluoro-6-methoxypyridine-2-sulfonyl chloride is commercially available from various specialized chemical suppliers. Researchers can procure this reagent in differing quantities and purities, which should be verified with the supplier prior to purchase.

Table 1: Commercial Supplier Information

SupplierCAS NumberPurity Levels (Typical)Notes
Alfa Chemistry1261783-55-4≥95%Available upon request.
ChemWhat1261783-55-4InquireListed in catalog.
CymitQuimica1261783-55-4InquireListed in catalog.[5]
Guidechem1261783-55-4InquireLists multiple potential suppliers.[6]

It is imperative for researchers to obtain a Certificate of Analysis (CoA) from the supplier to confirm the identity and purity of the compound before use in any synthetic protocol.

Physicochemical and Safety Data

While a comprehensive, publicly available dataset for 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride is limited, data can be inferred from its structure and information on analogous compounds.

Table 2: Physicochemical Properties

PropertyValueSource/Notes
CAS Number 1261783-55-4Confirmed
Molecular Formula C₆H₅ClFNO₃SCalculated
Molecular Weight 225.63 g/mol Calculated
Appearance White to off-white solidTypical for similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, DMF). Reacts with protic solvents (e.g., water, alcohols).Inferred from reactivity
Safety and Handling

As a sulfonyl chloride, this compound is expected to be corrosive, a lachrymator, and moisture-sensitive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Caution: Sulfonyl chlorides react exothermically with water and other protic solvents to release corrosive hydrochloric acid (HCl) gas.

Storage should be in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place to prevent decomposition.

Synthetic Pathways and Methodologies

While a specific, detailed synthesis for 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride is not widely published in peer-reviewed journals, its synthesis can be conceptualized through established methods for preparing pyridine-2-sulfonyl chlorides. The choice of a synthetic route would likely start from a corresponding 2-aminopyridine or 2-mercaptopyridine precursor.

Conceptual Synthetic Workflow

G cluster_0 Route A: From 2-Aminopyridine cluster_1 Route B: From 2-Mercaptopyridine 2-Amino-5-fluoro-6-methoxypyridine 2-Amino-5-fluoro-6-methoxypyridine Diazonium Salt Diazonium Salt 2-Amino-5-fluoro-6-methoxypyridine->Diazonium Salt NaNO₂, HCl 0-5 °C 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride Diazonium Salt->5-Fluoro-6-methoxypyridine-2-sulfonyl chloride SO₂, CuCl₂ AcOH 5-Fluoro-6-methoxy-pyridine-2-thiol 5-Fluoro-6-methoxy-pyridine-2-thiol Disulfide Disulfide 5-Fluoro-6-methoxy-pyridine-2-thiol->Disulfide Oxidation Disulfide->5-Fluoro-6-methoxypyridine-2-sulfonyl chloride Cl₂, H₂O or NCS, CH₂Cl₂

Caption: Plausible synthetic routes to the target compound.

Experimental Protocol: General Method for the Synthesis of Pyridine-2-sulfonyl Chlorides from 2-Mercaptopyridines

This protocol is a generalized procedure based on the synthesis of pyridine-2-sulfonyl chloride and should be adapted and optimized for the specific substrate.[7]

Step 1: Dissolution and Cooling

  • Dissolve one equivalent of the corresponding 2-mercaptopyridine derivative in concentrated sulfuric acid in a round-bottom flask.

  • Cool the resulting solution to approximately -15°C using a salt-ice bath.

Step 2: Oxidative Chlorination

  • Slowly add an aqueous solution of sodium hypochlorite (10-15%, ~15-20 equivalents) to the cooled and vigorously stirred solution.

  • Crucially, maintain the internal reaction temperature below 10°C throughout the addition.

Step 3: Reaction Completion and Work-up

  • After the addition is complete, continue stirring the reaction mixture at 0°C for one hour.

  • Quench the reaction by the careful addition of water.

Step 4: Extraction and Isolation

  • Extract the product from the aqueous mixture using a suitable organic solvent, such as dichloromethane (3x).

  • Combine the organic layers, wash with water, and then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude pyridine-2-sulfonyl chloride, which can be further purified if necessary.

Reactivity and Applications in Synthesis

The primary utility of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride in drug discovery lies in its ability to readily form sulfonamides.

Sulfonamide Bond Formation

The reaction of the sulfonyl chloride with a primary or secondary amine, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, proceeds efficiently to yield the corresponding sulfonamide.

G Target_Sulfonyl_Chloride 5-Fluoro-6-methoxy- pyridine-2-sulfonyl chloride Sulfonamide Target Sulfonamide Target_Sulfonyl_Chloride->Sulfonamide + Amine R¹R²NH Amine->Sulfonamide Base (e.g., Pyridine) Solvent (e.g., DCM)

Caption: General reaction scheme for sulfonamide synthesis.

This robust reaction is fundamental to the construction of a vast number of compounds with diverse pharmacological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[4]

Conclusion

5-Fluoro-6-methoxypyridine-2-sulfonyl chloride is a valuable and commercially accessible building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a powerful tool for the synthesis of complex and novel molecular architectures. A thorough understanding of its properties, handling requirements, and reactivity is essential for its effective and safe utilization in a research and development setting. Researchers are encouraged to consult supplier-specific safety data sheets and perform appropriate reaction optimization for their specific applications.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of Pyridine-2-sulfonyl Chloride in Modern Drug Discovery. Available at: [Link]

  • Khan, I., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4173. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886. Available at: [Link]

  • ChemWhat. 5-fluoro-6-Methoxypyridine-2-sulfonyl chloride CAS#: 1261783-55-4. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Pyridine Sulfonamides The sulfonamide functional group is a cornerstone in medicinal chemistry, presen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridine Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. Its ability to act as a bioisostere for carboxylic acids, coupled with its unique hydrogen bonding capabilities and metabolic stability, has cemented its role in drug design.[1] The pyridine scaffold, a privileged heterocycle in drug discovery, introduces favorable physicochemical properties, including improved solubility and potential for specific interactions with biological targets. The combination of these two moieties in the form of pyridylsulfonamides offers a rich chemical space for the development of novel therapeutics. This application note provides a detailed protocol for the synthesis of N-aryl sulfonamides utilizing the versatile building block, 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride. The electron-withdrawing fluorine and electron-donating methoxy group on the pyridine ring present a unique electronic environment that can be exploited for the synthesis of diverse compound libraries.

Reaction Principle and Mechanistic Overview

The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is a classic and reliable transformation in organic chemistry.[2] The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide bond.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The choice of base and solvent is critical for optimizing reaction yield and minimizing side reactions.

Sulfonamide Formation Mechanism reagents 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride + R-NH2 (Amine) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-substituted-5-fluoro-6-methoxypyridine-2-sulfonamide intermediate->product Chloride Elimination HCl HCl intermediate->HCl Proton Loss salt Base-HCl Salt HCl->salt Neutralization base Base (e.g., Pyridine) base->salt

Caption: General mechanism of sulfonamide bond formation.

Experimental Protocol: Synthesis of N-(4-fluorophenyl)-5-fluoro-6-methoxypyridine-2-sulfonamide

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative sulfonamide using 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride and 4-fluoroaniline. This specific example is adapted from the experimental procedures outlined in patent WO2018081153A1.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Equivalents
5-Fluoro-6-methoxypyridine-2-sulfonyl chloride1984209-61-7227.631.01.0
4-Fluoroaniline371-40-4111.121.11.1
Pyridine110-86-179.102.02.0
Dichloromethane (DCM)75-09-284.93--
Saturated aqueous sodium bicarbonate----
Anhydrous sodium sulfate7757-82-6142.04--
Step-by-Step Procedure
  • Reaction Setup: To a solution of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride (1.0 mmol, 227.6 mg) in dichloromethane (5 mL) in a round-bottom flask equipped with a magnetic stir bar, add pyridine (2.0 mmol, 158.2 mg, 0.16 mL).

  • Addition of Amine: To the stirred solution, add 4-fluoroaniline (1.1 mmol, 122.2 mg) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, N-(4-fluorophenyl)-5-fluoro-6-methoxypyridine-2-sulfonamide.

Experimental Workflow start Dissolve Sulfonyl Chloride in DCM + Pyridine add_amine Add 4-Fluoroaniline start->add_amine react Stir at Room Temperature (16 hours) add_amine->react workup Dilute with DCM, Wash with NaHCO3(aq) react->workup dry Dry over Na2SO4, Filter, Concentrate workup->dry purify Silica Gel Chromatography dry->purify product Pure N-(4-fluorophenyl)-5-fluoro-6-methoxypyridine-2-sulfonamide purify->product

Caption: Workflow for the synthesis of the target sulfonamide.

Characterization and Data

The identity and purity of the synthesized N-(4-fluorophenyl)-5-fluoro-6-methoxypyridine-2-sulfonamide can be confirmed by standard analytical techniques. The following data is consistent with the expected product structure.

Analytical Technique Expected Results
¹H NMR (400 MHz, CDCl₃) δ 7.84 (dd, J = 8.8, 7.6 Hz, 1H), 7.51 (dd, J = 8.8, 3.2 Hz, 1H), 7.15 - 7.09 (m, 2H), 7.01 (t, J = 8.4 Hz, 2H), 4.09 (s, 3H).
Mass Spectrometry (ESI) m/z 303.0 [M+H]⁺

Troubleshooting and Scientific Insights

  • Incomplete Reaction: If the reaction does not go to completion, gentle heating (e.g., 40 °C) can be applied. However, be mindful of potential side reactions at elevated temperatures. Ensure the amine used is of high purity, as impurities can interfere with the reaction.

  • Low Yield: The use of a slight excess of the amine (1.1 equivalents) helps to ensure the complete consumption of the limiting sulfonyl chloride. The base is crucial; pyridine is a good choice as it also acts as a nucleophilic catalyst. Other non-nucleophilic bases like triethylamine or diisopropylethylamine can also be used.

  • Purification Challenges: The polarity of the sulfonamide product can vary depending on the nature of the amine used. A careful selection of the eluent system for column chromatography is necessary for efficient purification. A gradient elution is often recommended to separate the product from any unreacted starting materials and byproducts.

Conclusion

The protocol described provides a reliable and straightforward method for the synthesis of N-aryl sulfonamides from 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride. This versatile building block opens avenues for the creation of diverse libraries of substituted pyridine sulfonamides for screening in drug discovery and agrochemical research programs. The presented methodology, with its detailed steps and characterization data, serves as a solid foundation for researchers to explore the chemical space around this promising scaffold.

References

  • World Intellectual Property Organization. (2018). PYRIDOPYRAZINE COMPOUNDS AS TRKA KINASE INHIBITORS. WO2018081153A1.
  • Dandriyal, J., & Singh, R. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology, 200(8), 1163-1175.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • National Center for Biotechnology Information. PubChem Compound Summary for CAS-No. 1984209-61-7, 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS-No. 371-40-4, 4-Fluoroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS-No. 110-86-1, Pyridine. Retrieved from [Link]

  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances, 3(44), 21545-21549.

Sources

Application

Application Notes and Protocols: 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride as a Key Intermediate for Novel Agrochemicals

Abstract This technical guide provides a comprehensive overview of the synthetic utility of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride as a strategic intermediate in the development of next-generation agrochemicals,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride as a strategic intermediate in the development of next-generation agrochemicals, particularly sulfonylurea herbicides. We will delve into the rationale behind its molecular design, provide detailed, field-proven protocols for its synthesis and subsequent conversion into high-value agrochemical scaffolds, and discuss the critical role of the substituted pyridine moiety in imparting desirable biological activity and physicochemical properties. This document is intended for researchers, synthetic chemists, and professionals in the agrochemical and pharmaceutical industries engaged in the discovery and development of novel active ingredients.

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds in Agrochemicals

The pyridine ring is a privileged scaffold in a vast array of biologically active compounds, including a significant number of commercialized agrochemicals.[1] Its unique electronic properties, metabolic stability, and ability to engage in various binding interactions make it a cornerstone of modern agrochemical design. The strategic incorporation of fluorine and methoxy substituents onto the pyridine core, as seen in 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride, offers several distinct advantages:

  • Enhanced Biological Activity: The presence of a fluorine atom can significantly modulate the electronic properties of the pyridine ring, influencing its binding affinity to target enzymes and, consequently, enhancing the potency of the final agrochemical.

  • Improved Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to increased bioavailability and prolonged in-vivo efficacy of the active ingredient.

  • Tailored Physicochemical Properties: The combination of the electronegative fluorine and the lipophilic methoxy group allows for fine-tuning of solubility, permeability, and transport properties within the target organism.

This application note will focus on the practical application of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride in the synthesis of sulfonylurea herbicides, a critical class of agrochemicals that act by inhibiting the acetolactate synthase (ALS) enzyme in plants.

Synthesis of the Key Intermediate: 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride

The multi-step synthesis of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride is a critical process that requires careful control of reaction conditions to ensure high yield and purity. While various synthetic routes are possible, a common approach involves the construction of the substituted pyridine ring followed by sulfonation and chlorination.

Representative Synthetic Pathway

G A Substituted Pyridine Precursor B Sulfonation A->B e.g., fuming H2SO4 C Chlorination B->C e.g., SOCl2, PCl5 D 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride C->D

Caption: General synthetic workflow for 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative example and should be adapted and optimized based on available starting materials and laboratory conditions. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sulfonation of the Pyridine Precursor:

    • To a stirred solution of the appropriate 5-fluoro-6-methoxypyridine precursor in a suitable solvent (e.g., chloroform), slowly add fuming sulfuric acid (oleum) at a controlled temperature (typically 0-10 °C).

    • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the sulfonic acid derivative.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Chlorination to the Sulfonyl Chloride:

    • Suspend the dried sulfonic acid derivative in a suitable solvent (e.g., dichloromethane).

    • Add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) portion-wise, controlling any exotherm.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by the cessation of gas evolution and TLC/LC-MS).

    • Cool the reaction mixture and carefully quench any excess chlorinating agent with ice water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride.

    • Purify the product by column chromatography or recrystallization as needed.

Application in the Synthesis of Sulfonylurea Herbicides

5-Fluoro-6-methoxypyridine-2-sulfonyl chloride is an ideal precursor for the synthesis of sulfonylurea herbicides. The sulfonyl chloride moiety is a highly reactive electrophile that readily couples with the amine functionality of a heterocyclic partner, typically a substituted pyrimidine or triazine, to form the characteristic sulfonylurea bridge.

General Reaction Scheme

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Sulfonylurea Bridge Formation A 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride C 5-Fluoro-6-methoxypyridine-2-sulfonamide A->C + NH3 B Ammonia or Amine D 5-Fluoro-6-methoxypyridine-2-sulfonamide F Sulfonylurea Herbicide D->F + E (Base catalyst) E Heterocyclic Phenyl Carbamate (e.g., Pyrimidinyl or Triazinyl)

Caption: Two-step synthesis of a sulfonylurea herbicide from the intermediate.

Detailed Protocol: Synthesis of a Representative Sulfonylurea Herbicide

This protocol is based on the general methodology for synthesizing pyridine sulfonylurea herbicides and serves as a template for utilizing 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride.[2]

Step 1: Preparation of 5-Fluoro-6-methoxypyridine-2-sulfonamide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas inlet, dissolve 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.

  • Ammonolysis: Cool the solution to 0-5 °C in an ice bath. Bubble anhydrous ammonia gas through the solution or add a solution of ammonium hydroxide dropwise while maintaining the temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting sulfonyl chloride is consumed.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 5-Fluoro-6-methoxypyridine-2-sulfonamide.

Step 2: Coupling with a Heterocyclic Carbamate to Form the Sulfonylurea

  • Reaction Setup: To a stirred suspension of 5-Fluoro-6-methoxypyridine-2-sulfonamide (1.0 eq) and the desired heterocyclic phenyl carbamate (e.g., N-(4,6-dimethoxypyrimidin-2-yl)phenylcarbamate) (1.1 eq) in an anhydrous aprotic solvent (e.g., acetonitrile or dioxane), add a suitable base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C and stir for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and pour it into acidified water (e.g., with HCl) to precipitate the sulfonylurea product.

  • Purification: Filter the solid precipitate, wash with water and a small amount of cold organic solvent (e.g., diethyl ether) to remove impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary (Representative)
StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
15-Fluoro-6-methoxypyridine-2-sulfonyl chloride, Ammonia-THF0-52-485-95
25-Fluoro-6-methoxypyridine-2-sulfonamide, Heterocyclic Phenyl CarbamateDBUAcetonitrile50-804-870-90

Mechanism of Action and Biological Significance

Sulfonylurea herbicides derived from intermediates like 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride act by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. The inhibition of this pathway leads to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible weeds. The specificity of the substituted pyridine moiety for the active site of the ALS enzyme is a key determinant of the herbicide's efficacy and crop selectivity.

Safety and Handling

5-Fluoro-6-methoxypyridine-2-sulfonyl chloride and other sulfonyl chlorides are reactive compounds and should be handled with appropriate safety precautions. They are sensitive to moisture and can react with water to release hydrochloric acid.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from moisture. Keep the container tightly sealed.

In case of accidental exposure, refer to the material safety data sheet (MSDS) for detailed first-aid measures.

Conclusion

5-Fluoro-6-methoxypyridine-2-sulfonyl chloride is a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its unique substitution pattern provides a platform for developing potent and selective herbicides with favorable physicochemical properties. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthetic potential of this key building block in the ongoing quest for innovative crop protection solutions.

References

  • Herbicidal pyridine sulfonylureas. EP0314505A2.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. Accessed January 25, 2026. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Accessed January 25, 2026. [Link]

Sources

Method

Catalytic Applications of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride: A Guide for Researchers and Drug Development Professionals

Introduction: A Versatile Tool in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and methoxy-substituted pyridine scaffolds is a widely employed tactic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Tool in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and methoxy-substituted pyridine scaffolds is a widely employed tactic to enhance the pharmacological profiles of drug candidates. 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride emerges as a highly valuable and versatile building block, offering a unique combination of electronic properties and reactivity. The presence of the sulfonyl chloride moiety, a competent leaving group in various cross-coupling reactions, unlocks a diverse array of potential molecular transformations. This guide provides an in-depth exploration of the catalytic methods involving this reagent, offering detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

The strategic placement of the fluoro and methoxy groups on the pyridine ring significantly influences the molecule's reactivity and the properties of its derivatives. The electron-withdrawing nature of the fluorine atom can modulate the pKa of the pyridine nitrogen and influence reaction kinetics, while the electron-donating methoxy group can impact regioselectivity in certain transformations. Understanding these electronic effects is paramount to designing successful synthetic strategies.

Synthesis of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride: A Proposed Pathway

While the direct synthesis of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride is not extensively documented in publicly available literature, a robust and logical synthetic route can be proposed based on established methodologies for the preparation of analogous pyridine sulfonyl chlorides. The most viable approach involves the diazotization of the corresponding amine, 5-fluoro-6-methoxypyridin-2-amine, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst.

Proposed Synthesis Workflow

Synthesis_Workflow A 2-Amino-5-fluoropyridine B 2-Amino-5-fluoro-6-hydroxypyridine A->B Hydroxylation C 2-Amino-5-fluoro-6-methoxypyridine B->C Methylation D [5-Fluoro-6-methoxypyridin-2-yl]diazonium salt C->D Diazotization (NaNO₂, HCl) E 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride D->E Sulfonylation (SO₂, CuCl₂)

Caption: Proposed synthetic workflow for 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride.

Step-by-Step Protocol for the Synthesis of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride (Proposed)

I. Synthesis of 5-Fluoro-6-methoxypyridin-2-amine (Starting Material)

The synthesis of the requisite starting amine can be approached through a multi-step sequence starting from commercially available 2-amino-5-fluoropyridine.

  • Hydroxylation: Introduction of a hydroxyl group at the 6-position of 2-amino-5-fluoropyridine can be achieved through various methods, including directed ortho-metalation followed by reaction with an oxygen source.

  • Methylation: The resulting 2-amino-5-fluoro-6-hydroxypyridine can be methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions to yield 5-fluoro-6-methoxypyridin-2-amine.

II. Diazotization and Sulfonylation

Safety Precaution: Diazonium salts are potentially explosive, especially when dry. These reactions should be carried out in a well-ventilated fume hood, behind a blast shield, and at low temperatures.[1]

  • Diazotization: To a cooled (0-5 °C) solution of 5-fluoro-6-methoxypyridin-2-amine in a mixture of glacial acetic acid and concentrated hydrochloric acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction progress should be monitored for the consumption of the starting amine.

  • Sulfonylation: The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride. The reaction mixture is stirred at a controlled temperature until the evolution of nitrogen gas ceases.

  • Work-up and Purification: The reaction mixture is poured onto ice, and the precipitated crude 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Catalytic Cross-Coupling Reactions: Unleashing the Potential

The sulfonyl chloride group of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations proceed via a desulfonylative mechanism, where the C-S bond is cleaved, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

General Catalytic Cycle for Desulfonylative Cross-Coupling

Catalytic_Cycle Pd0 Pd(0)L_n OxAd Ar-Pd(II)(SO₂Cl)L_n Pd0->OxAd Oxidative Addition Desulf Ar-Pd(II)ClL_n OxAd->Desulf SO₂ Extrusion Trans Ar-Pd(II)R'L_n Desulf->Trans Transmetalation (R'-M) RedEl Ar-R' Trans->RedEl Reductive Elimination RedEl->Pd0

Caption: Generalized catalytic cycle for desulfonylative cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl and vinyl-substituted pyridines.[2] 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride can be effectively coupled with a wide range of boronic acids and their derivatives.

Protocol: Suzuki-Miyaura Coupling of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride with Phenylboronic Acid

Parameter Condition
Reactants 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride (1.0 eq.), Phenylboronic acid (1.2 eq.)
Catalyst Pd(dppf)Cl₂ (3 mol%)
Base K₂CO₃ (2.0 eq.)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 80-100 °C
Reaction Time 4-12 h

Experimental Procedure:

  • To a reaction vessel, add 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to the specified temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Choices: The use of a phosphine ligand like dppf is crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps. The aqueous base is necessary to activate the boronic acid for transmetalation.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the synthesis of N-aryl and N-heteroaryl amines, which are prevalent motifs in pharmaceuticals.

Protocol: Buchwald-Hartwig Amination of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride with Morpholine

Parameter Condition
Reactants 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride (1.0 eq.), Morpholine (1.2 eq.)
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4 mol%)
Base NaOt-Bu (1.4 eq.)
Solvent Toluene
Temperature 100 °C
Reaction Time 6-18 h

Experimental Procedure:

  • In a glovebox, charge a reaction tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add a solution of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride in toluene, followed by the addition of morpholine.

  • Seal the tube and heat the reaction mixture with stirring.

  • After completion, cool the reaction, dilute with ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Causality Behind Choices: Bulky, electron-rich phosphine ligands like XPhos are essential for promoting the challenging oxidative addition of the C-S bond and facilitating the C-N reductive elimination. A strong, non-nucleophilic base like sodium t-butoxide is required to deprotonate the amine and generate the active aminating agent.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of alkynyl groups, providing access to a wide range of functionalized pyridines that can undergo further transformations.

Protocol: Sonogashira Coupling of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride with Phenylacetylene

Parameter Condition
Reactants 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride (1.0 eq.), Phenylacetylene (1.5 eq.)
Catalyst Pd(PPh₃)₂Cl₂ (5 mol%)
Co-catalyst CuI (10 mol%)
Base Et₃N (2.0 eq.)
Solvent THF or DMF
Temperature 50-70 °C
Reaction Time 2-8 h

Experimental Procedure:

  • To a solution of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride in the chosen solvent, add Pd(PPh₃)₂Cl₂, CuI, and Et₃N.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add phenylacetylene and stir the reaction at the indicated temperature.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by flash chromatography.

Causality Behind Choices: The dual palladium/copper catalytic system is characteristic of the Sonogashira reaction. Palladium facilitates the oxidative addition to the sulfonyl chloride, while copper activates the alkyne for transmetalation. A base is required to deprotonate the terminal alkyne.

Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction provides a method for the vinylation of the pyridine ring, leading to the formation of styrenyl-type derivatives.

Protocol: Heck Reaction of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride with Styrene

Parameter Condition
Reactants 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride (1.0 eq.), Styrene (1.5 eq.)
Catalyst Pd(OAc)₂ (5 mol%)
Ligand P(o-tolyl)₃ (10 mol%)
Base Et₃N (1.5 eq.)
Solvent DMF or NMP
Temperature 120-140 °C
Reaction Time 12-24 h

Experimental Procedure:

  • Combine 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride, Pd(OAc)₂, P(o-tolyl)₃, and the base in a reaction vessel.

  • Add the solvent and styrene.

  • Heat the mixture under an inert atmosphere.

  • After the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify the product via column chromatography.

Causality Behind Choices: The Heck reaction typically requires higher temperatures. The choice of a phosphine ligand can influence the regioselectivity of the vinylation. A base is necessary to regenerate the active Pd(0) catalyst in the catalytic cycle.

Alternative Catalytic Approaches

Beyond the well-established palladium-catalyzed reactions, other catalytic systems are emerging for the functionalization of sulfonyl chlorides.

  • Copper-Catalyzed Reactions: Copper catalysis offers a more economical and sustainable alternative to palladium for certain cross-coupling reactions, particularly aminations.[3]

  • Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient method for generating sulfonyl radicals, which can participate in a variety of coupling reactions.[4][5]

Safety and Handling

5-Fluoro-6-methoxypyridine-2-sulfonyl chloride and its precursors should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

  • Sulfonyl Chlorides: These compounds are moisture-sensitive and can release HCl upon hydrolysis. They are also corrosive and can cause severe skin and eye irritation.[6]

  • Fluorinated Pyridines: Fluorinated organic compounds can have unique toxicological properties. Avoid inhalation and skin contact.[7]

  • Diazotization Reactions: As mentioned previously, diazonium salts are potentially explosive. Strict temperature control and adherence to safety protocols are essential.[1]

Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

5-Fluoro-6-methoxypyridine-2-sulfonyl chloride is a powerful and versatile building block for the synthesis of novel and complex pyridine derivatives. Its ability to participate in a wide range of catalytic cross-coupling reactions, particularly desulfonylative transformations, makes it an invaluable tool for medicinal chemists and drug development professionals. By understanding the underlying reaction mechanisms and carefully selecting the appropriate catalytic system, researchers can efficiently generate diverse libraries of compounds for biological screening and lead optimization. This guide provides a solid foundation of protocols and insights to facilitate the successful application of this promising reagent in the pursuit of new therapeutic agents.

References

  • Rueda-Espinosa, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(54), 32425-32429. [Link]

  • Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3170–3173. [Link]

  • Wang, X., et al. (2023). Photoredox-Catalyzed Radical-Radical Cross-Coupling of Sulfonyl Chlorides with Trifluoroborate Salts. Angewandte Chemie International Edition, 62(35), e202307527. [Link]

  • Zhu, C., et al. (2020). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. Organic Letters, 22(15), 5823–5827. [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1367-1374. [Link]

  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 273-276. [Link]

  • Singh, R. P., et al. (2011). A Convenient Synthesis of Some Novel 5,6-Disubstituted Pyridine-3-Sulfonyl Chlorides. Chemistry & Biology Interface, 1(3), 360-364.
  • Willis, M. C. (2020). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters, 11(10), 1837–1842. [Link]

  • Daugulis, O., et al. (2011). Ruthenium-Catalyzed Meta Sulfonation of 2-Phenylpyridines. Journal of the American Chemical Society, 133(48), 19498–19501. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.
  • Grygorenko, O. O., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Anderson, K. W., et al. (2009). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 131(30), 10674–10684. [Link]

  • Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(6), 1171–1176. [Link]

  • Vantourout, J. C., et al. (2014). Desulfitative direct (hetero)arylation of C(heteroaryl)-H bonds using (hetero)aryl sulfonyl chlorides as coupling partners: A review. Chemical Review and Letters, 1(1), 1-14.
  • Sharma, P., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(2), 77-93.
  • Various Authors. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 287-310). The Royal Society of Chemistry.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Carl ROTH GmbH + Co. KG. (2023).
  • Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society. [Link]

  • Wang, R., et al. (2007). Efficient Heck reactions catalyzed by a highly recyclable palladium(II) complex of a pyridyl-functionalized imidazolium-based ionic liquid. Organic & Biomolecular Chemistry, 5(4), 671-678. [Link]

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Technical Notes & Optimization

Troubleshooting

minimizing side products in 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride sulfonamide synthesis

Welcome to the Technical Support Center for the synthesis of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride and its subsequent conversion to sulfonamides. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride and its subsequent conversion to sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, minimize the formation of side products, and ensure high yield and purity of the final compounds. As a key intermediate in medicinal chemistry, understanding the nuances of this synthesis is critical for the successful development of novel therapeutics.[1][2]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic methodologies for related compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis, offering explanations for their causes and actionable solutions.

Issue 1: Low Yield of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride

A diminished yield of the desired sulfonyl chloride is a frequent hurdle. The potential causes are multifaceted and often related to the stability of the starting materials and intermediates.

Potential CauseRecommended SolutionScientific Rationale
Incomplete Diazotization of the Starting Amine Ensure the complete dissolution of 5-fluoro-6-methoxypyridin-2-amine in the acidic medium before the addition of sodium nitrite. Monitor the reaction for the absence of the starting amine using Thin Layer Chromatography (TLC).The diazotization reaction is the critical first step. An incomplete reaction will carry over the unreacted amine, which will not be converted to the sulfonyl chloride, thereby reducing the overall yield.
Hydrolysis of the Sulfonyl Chloride Maintain strictly anhydrous conditions throughout the reaction and work-up. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Quenching the reaction with ice-cold water and rapid extraction into a non-polar organic solvent can minimize contact time with the aqueous phase.[3]Sulfonyl chlorides, particularly heteroaromatic ones, are susceptible to hydrolysis, which converts them back to the corresponding sulfonic acid.[3] Minimizing exposure to water is paramount to prevent this major side reaction.
Degradation of the Diazonium Salt Keep the reaction temperature low (typically 0-5 °C) during the diazotization and subsequent reaction with sulfur dioxide and copper(I) chloride. Diazonium salts are often unstable at higher temperatures.The diazonium intermediate is thermally labile. Decomposition before its conversion to the sulfonyl chloride will lead to a variety of byproducts and a lower yield of the desired product.
SO₂ Extrusion While less common for 2-substituted pyridines, if analysis suggests SO₂ loss, consider converting the sulfonic acid to the sulfonyl chloride using a milder chlorinating agent like oxalyl chloride or thionyl chloride with a catalytic amount of DMF.[3]Some heteroaromatic sulfonyl chlorides can be unstable and extrude sulfur dioxide.[3] If direct chlorosulfonation is problematic, a two-step process via the sulfonic acid may offer a more controlled route.
Issue 2: Presence of 5-Fluoro-6-methoxypyridine-2-sulfonic acid as a Major Impurity

The presence of the sulfonic acid is a direct result of the hydrolysis of the sulfonyl chloride.

Potential CauseRecommended SolutionScientific Rationale
Excessive Water in Reaction or Work-up As detailed above, ensure anhydrous conditions. During work-up, use brine to wash the organic layer, which helps to remove residual water. Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.The sulfonyl chloride is highly reactive towards nucleophiles, with water being a common and potent one. The sulfonic acid byproduct can complicate purification and subsequent reactions.
Prolonged Exposure to Aqueous Media Minimize the time the crude product is in contact with any aqueous phase. Perform extractions and washes swiftly.The rate of hydrolysis is dependent on time and temperature. Reducing the duration of exposure to water will decrease the extent of this side reaction.
Issue 3: Formation of Dimeric Byproducts

The appearance of unexpected, higher molecular weight impurities can often be attributed to dimerization or other coupling reactions.

Potential CauseRecommended SolutionScientific Rationale
Side Reactions of the Diazonium Intermediate Ensure efficient stirring and controlled, slow addition of the diazonium salt solution to the SO₂/CuCl mixture. This minimizes localized high concentrations of the diazonium salt.Diazonium salts can undergo a variety of side reactions, including radical-mediated coupling, which can lead to the formation of biphenyl-type dimers.
Reaction of Sulfonyl Chloride with Unreacted Amine Ensure the diazotization reaction goes to completion before proceeding. If unreacted aminopyridine is present, it can react with the newly formed sulfonyl chloride to produce a sulfonamide dimer.This is a self-quenching reaction that consumes both the starting material and the product, leading to a complex mixture and reduced yield.

Frequently Asked Questions (FAQs)

Q1: What is the best method for synthesizing 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride?

A common and effective method for the synthesis of heteroaromatic sulfonyl chlorides is the Sandmeyer-type reaction. This involves the diazotization of the corresponding aminopyridine (in this case, 5-fluoro-6-methoxypyridin-2-amine) followed by reaction with sulfur dioxide in the presence of a copper salt catalyst.[4]

Q2: How can I monitor the progress of the sulfonamide synthesis?

The reaction can be conveniently monitored by TLC or High-Performance Liquid Chromatography (HPLC).[5][6] The disappearance of the starting amine and the formation of a new, typically less polar, product spot corresponding to the sulfonamide are indicative of reaction progression.

Q3: What are the optimal conditions for the reaction of the sulfonyl chloride with an amine?

The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[7] A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is usually added to neutralize the HCl generated during the reaction.[7] The reaction is often run at room temperature.[7]

Q4: My final sulfonamide product is difficult to purify. What strategies can I employ?

If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective.[7] For non-crystalline products or complex mixtures, column chromatography on silica gel is the method of choice. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is typically used.

Q5: How can I confirm the identity and purity of my final 5-Fluoro-6-methoxypyridine-2-sulfonamide product?

A combination of analytical techniques should be used.[5]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure of the molecule and identify any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final compound.[6]

Experimental Protocols

The following are generalized protocols based on established procedures for similar compounds. Optimization for the specific substrate may be required.

Protocol 1: Synthesis of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride

Protocol 1 cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Work-up and Isolation Start 5-Fluoro-6-methoxypyridin-2-amine in conc. HCl Add_NaNO2 Add NaNO₂ solution dropwise at 0-5 °C Start->Add_NaNO2 Stir_1 Stir for 30 min at 0-5 °C Add_NaNO2->Stir_1 Add_Diazonium Add diazonium salt solution to SO₂/CuCl mixture at 0-5 °C Stir_1->Add_Diazonium SO2_CuCl Saturated solution of SO₂ in Acetic Acid with catalytic CuCl SO2_CuCl->Add_Diazonium Stir_2 Stir for 1-2 hours, allowing to warm to RT Add_Diazonium->Stir_2 Quench Pour onto ice-water Stir_2->Quench Extract Extract with Ethyl Acetate or DCM Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product Crude 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride Concentrate->Product

Caption: Workflow for the synthesis of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride.

Protocol 2: Synthesis of 5-Fluoro-6-methoxypyridine-2-sulfonamide

Protocol 2 cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Work-up and Purification Start Amine and Triethylamine in DCM Cool Cool to 0 °C Start->Cool Add_Sulfonyl_Chloride Add 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride in DCM dropwise Cool->Add_Sulfonyl_Chloride Stir Stir at RT for 2-4 hours Add_Sulfonyl_Chloride->Stir Wash_HCl Wash with 1M HCl Stir->Wash_HCl Wash_Bicarp Wash_Bicarp Wash_HCl->Wash_Bicarp Wash_Bicarb Wash with sat. NaHCO₃ Wash_Brine Wash with brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by recrystallization or column chromatography Concentrate->Purify Final_Product Pure Sulfonamide Product Purify->Final_Product Wash_Bicarp->Wash_Brine

Caption: Workflow for the synthesis of a 5-Fluoro-6-methoxypyridine-2-sulfonamide.

Visualizing Potential Side Reactions

Understanding the potential side reactions is key to minimizing their occurrence. The following diagram illustrates the desired reaction pathway and the major competing side reactions.

Side Reactions Diazonium Diazonium Salt Sulfonyl_Chloride 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride (Desired Product) Diazonium->Sulfonyl_Chloride SO₂, CuCl (Desired Pathway) Dimer Dimeric Byproduct Diazonium->Dimer Decomposition/Coupling (Side Reaction) Sulfonamide Sulfonamide (Final Product) Sulfonyl_Chloride->Sulfonamide R₂NH, Base Sulfonic_Acid 5-Fluoro-6-methoxypyridine-2-sulfonic acid (Hydrolysis Product) Sulfonyl_Chloride->Sulfonic_Acid H₂O (Side Reaction)

Caption: Desired reaction pathway and major side reactions.

By understanding these potential pitfalls and implementing the recommended strategies, researchers can significantly improve the outcomes of their 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride and sulfonamide syntheses.

References

  • Shinde, S., Patel, P., & Tale, R. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 299-304. [Link]

  • Reddy, T. R., & Kumar, M. P. (2018). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active 5-flourouracil. International Journal of Engineering Development and Research, 6(3), 481-486. [Link]

  • Al-Hussain, S. A., & El-Faham, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 11(43), 26549-26564. [Link]

  • Li, Y., Wang, Y., Sheng, L., Li, Y., & Wu, X. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2753. [Link]

  • Chem-Impex International Inc. (n.d.). 5-Bromo-pyridine-2-sulfonyl chloride. Retrieved from [Link]

  • Supuran, C. T. (2017). Special Issue: Sulfonamides. Molecules, 22(9), 1529. [Link]

  • Esteve-Romero, J., & Carda-Broch, S. (2014). Analytical Techniques for Furosemide Determination. Current Pharmaceutical Analysis, 10(3), 146-159. [Link]

  • Krasavin, M. (2019). Synthesis of Several Substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides. Russian Journal of Organic Chemistry, 55(8), 1225-1231. [Link]

  • Reeves, J. T., Savoie, J., & Welch, C. J. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3058-3061. [Link]

  • CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google P
  • Malet-Martino, M., & Martino, R. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of pharmaceutical and biomedical analysis, 97, 13-22. [Link]

  • Gualdron, J. A., et al. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 28(13), 5084. [Link]

  • WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google P
  • Bua, S., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 27(19), 6599. [Link]

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google P
  • Khavasi, H. R., & Kulesza, R. J. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Dudding, T., & Smith, C. R. (2013). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 78(11), 5436-5443. [Link]

  • Zigler, S. S. (2005). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Journal of Medical and Clinical Research, 2(1), 1-8. [Link]

  • Edwards, J. T., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11624-11630. [Link]

  • Havránková, E., et al. (2021). Yield, purity, and characteristic impurities of the sulfonamide derivatives with amino acids of various polarities obtained from HPLC-ESI-DAD/QTOF/MS analysis of crude products. Molecules, 26(11), 3326. [Link]

  • EP2963019 - METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE - WIPO Patentscope. [Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions with 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride. This guide is designed to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve the yield and efficiency of your coupling reactions. Our approach is rooted in scientific principles and practical, field-tested experience to ensure you can navigate the complexities of your experiments with confidence.

Introduction: Understanding the Reagent

5-Fluoro-6-methoxypyridine-2-sulfonyl chloride is a valuable building block in medicinal chemistry, frequently employed in the synthesis of innovative sulfonamide-based drugs, including kinase inhibitors.[1] Its unique structure, featuring a fluorinated and methoxylated pyridine ring, offers the potential for enhanced binding selectivity and improved metabolic stability in the final active compounds.[1]

The reactivity of this sulfonyl chloride is significantly influenced by the electronic properties of its substituents. The fluorine atom, being strongly electron-withdrawing, increases the electrophilicity of the sulfonyl chloride group, making it more reactive towards nucleophiles such as amines.[2] Conversely, the methoxy group is electron-donating, which can influence the overall electron density of the pyridine ring. Understanding these electronic effects is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

This guide will walk you through common challenges and their solutions, providing you with the knowledge to master your coupling reactions with this versatile reagent.

Troubleshooting Guide: From Low Yield to Side Reactions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the probable causes and actionable solutions.

Question 1: I am experiencing very low to no yield of my desired sulfonamide. What are the likely causes and how can I fix this?

Low or no product formation is a common frustration. Let's break down the potential culprits and their remedies.

Potential Cause 1: Degradation of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride

Sulfonyl chlorides, particularly heteroaromatic ones, are susceptible to hydrolysis by moisture, which converts them into the corresponding unreactive sulfonic acid.[3][4] As a pyridine-2-sulfonyl chloride, this reagent may also be prone to decomposition through SO₂ extrusion, a common pathway for alpha-isomeric pyridine sulfonyl chlorides.

  • Solution: Rigorous Anhydrous Conditions

    • Glassware and Reagents: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

    • Handling: Handle 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride in a glovebox or under a steady stream of inert gas. Minimize its exposure to the atmosphere.

    • Storage: Store the reagent at 2-8°C under an inert atmosphere, tightly sealed to prevent moisture ingress.[5]

Potential Cause 2: Suboptimal Reaction Conditions

The success of the coupling reaction is highly dependent on the chosen parameters.

  • Solution: Optimization of Reaction Parameters

    • Temperature Control: The initial sulfonylation step is often exothermic. It is crucial to maintain a low temperature, typically between 0-5°C, during the addition of the sulfonyl chloride to the amine solution to minimize side reactions and potential decomposition.[6]

    • Base Selection: The choice of base is critical. A non-nucleophilic organic base is required to neutralize the HCl byproduct without competing with your amine nucleophile.

      • Recommended Bases: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are commonly used and effective choices. Pyridine can also be used as both a base and a solvent.

      • Bases to Avoid: Avoid using strong nucleophilic bases that can react with the sulfonyl chloride.

    • Solvent Choice: The solvent must be inert and capable of dissolving both reactants.

      • Recommended Solvents: Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), or pyridine are suitable choices. The choice may depend on the solubility of your specific amine.

Logical Flow for Troubleshooting Low Yield:

low_yield_troubleshooting start Low/No Product Yield check_reagent Verify Reagent Integrity (FTIR of sulfonyl chloride) start->check_reagent hydrolysis Hydrolysis to Sulfonic Acid (Broad OH stretch in FTIR) check_reagent->hydrolysis Degradation Suspected check_conditions Review Reaction Conditions check_reagent->check_conditions Reagent OK implement_anhydrous Implement Strict Anhydrous Conditions hydrolysis->implement_anhydrous success Improved Yield implement_anhydrous->success optimize_temp Optimize Temperature (Start at 0°C) check_conditions->optimize_temp Suboptimal optimize_base Optimize Base (Use non-nucleophilic base) check_conditions->optimize_base Suboptimal optimize_solvent Optimize Solvent (Ensure anhydrous) check_conditions->optimize_solvent Suboptimal optimize_temp->success optimize_base->success optimize_solvent->success

Caption: Troubleshooting flowchart for low product yield.

Question 2: My reaction is sluggish and does not go to completion, even after an extended time. How can I drive the reaction forward?

Incomplete conversion can be due to several factors, including the reactivity of your amine.

Potential Cause 1: Low Nucleophilicity of the Amine

Electron-deficient anilines or sterically hindered amines can be poor nucleophiles, leading to slow reaction rates.

  • Solution: Adjusting Reaction Conditions for Less Reactive Amines

    • Increase Temperature: After the initial addition of the sulfonyl chloride at low temperature, you can slowly warm the reaction to room temperature or even gently heat it (e.g., to 40-50°C) to increase the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

    • Increase Amine Equivalents: Using a slight excess of the amine (1.1 to 1.5 equivalents) can help drive the reaction to completion.

    • Consider a Catalyst: While not always necessary, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can sometimes accelerate the reaction with less nucleophilic amines. Use with caution as it can also promote side reactions.

Potential Cause 2: Insufficient Amount or Inappropriate Base

The base plays a crucial role in activating the amine and neutralizing the generated HCl.

  • Solution: Re-evaluate Your Base Strategy

    • Stoichiometry: Ensure you are using at least one equivalent of base for a primary or secondary amine. For amine hydrochlorides, you will need at least two equivalents of base. An excess of base (e.g., 2-3 equivalents) is often beneficial.

    • Base Strength: For weakly nucleophilic amines, a stronger non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be considered, but should be used judiciously to avoid promoting side reactions.

Question 3: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

The formation of side products can significantly reduce the yield of your desired sulfonamide.

Potential Side Reaction 1: Bis-sulfonylation of Primary Amines

Primary amines can react with two molecules of the sulfonyl chloride to form a bis-sulfonylated product.

  • Solution: Control Stoichiometry and Addition Rate

    • Slow Addition: Add the 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride solution dropwise to the solution of the primary amine and base at 0°C. This maintains a low concentration of the sulfonyl chloride, favoring the formation of the mono-sulfonated product.

    • Amine in Excess: Use an excess of the primary amine (at least 2 equivalents) to outcompete the sulfonamide product for the remaining sulfonyl chloride.

Potential Side Reaction 2: Reaction with the Pyridine Nitrogen

Although less common, under certain conditions, a reaction at the pyridine nitrogen is possible, leading to the formation of a pyridinium salt.

  • Solution: Maintain a Non-Acidic Environment

    • The presence of a suitable base in sufficient quantity is key to preventing the protonation of the pyridine nitrogen and minimizing its reactivity.

Potential Side Reaction 3: Nucleophilic Aromatic Substitution (SNAr)

The fluoro and methoxy groups on the pyridine ring could potentially be displaced by strong nucleophiles, although this is generally less likely than the reaction at the sulfonyl chloride.

  • Solution: Moderate Reaction Conditions

    • Avoid using highly nucleophilic reagents other than your intended amine and avoid excessive heating for prolonged periods.

Workflow for Minimizing Side Products:

side_product_minimization start Side Product Formation identify_side_product Identify Side Product (LC-MS, NMR) start->identify_side_product bis_sulfonylation Bis-sulfonylation identify_side_product->bis_sulfonylation Primary Amine pyridine_reaction Pyridine N-Reaction identify_side_product->pyridine_reaction Unusual Adduct snar SNAr identify_side_product->snar Loss of F or OMe solution_bis Slow Addition of Sulfonyl Chloride Use Excess Primary Amine bis_sulfonylation->solution_bis solution_pyridine Ensure Sufficient Base pyridine_reaction->solution_pyridine solution_snar Use Moderate Conditions Avoid Strong Nucleophiles snar->solution_snar

Caption: Decision tree for minimizing side product formation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a general coupling protocol?

A reliable starting point is to dissolve your amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.5-2.0 eq.) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere. Then, add a solution of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride (1.0-1.1 eq.) in anhydrous DCM dropwise over 15-30 minutes. Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS.

Q2: How should I work up the reaction and purify my sulfonamide product?

A typical aqueous workup is usually effective.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate or DCM/methanol gradient.

Q3: Can I use an inorganic base like potassium carbonate?

While inorganic bases can be used, they often have limited solubility in common organic solvents like DCM and THF. This can lead to slower reaction rates and incomplete reactions. Homogeneous reaction conditions with a soluble organic base are generally preferred for better control and reproducibility.

Q4: How do I know if my 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride has degraded?

A simple way to check for hydrolysis is to run a quick FTIR spectrum of the solid. The presence of a broad O-H stretch around 3200-3500 cm⁻¹ would indicate the formation of the sulfonic acid. For a more quantitative assessment, ¹H NMR can be used to check for the appearance of new signals corresponding to the hydrolyzed product.

Experimental Protocols

General Protocol for the Coupling of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride with a Primary or Secondary Amine
ReagentMolar Equivalents
Amine1.0
5-Fluoro-6-methoxypyridine-2-sulfonyl chloride1.05
Triethylamine (TEA)2.0
Anhydrous Dichloromethane (DCM)Sufficient to make a 0.1-0.5 M solution

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and anhydrous DCM.

  • Cool the solution to 0°C using an ice-water bath.

  • Add triethylamine (2.0 eq.) to the cooled solution and stir for 5 minutes.

  • In a separate flask, dissolve 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride (1.05 eq.) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution over 15-30 minutes, ensuring the internal temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • MySkinRecipes. 5-Fluoropyridine-2-sulfonyl chloride. Available from: [Link]

  • Kee, F. P. et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 848–864. Available from: [Link]

  • ResearchGate. (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Available from: [Link]

  • Gong, P. et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2759. Available from: [Link]

  • Lakrout, S. et al. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available from: [Link]

  • ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]

Sources

Troubleshooting

impact of base choice on 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride reactivity

Welcome to the technical support center for 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of this versatile reagent. Our focus is to empower you with the knowledge to optimize your reactions, understand the critical role of base selection, and overcome common experimental hurdles.

Introduction: The unique reactivity of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride

5-Fluoro-6-methoxypyridine-2-sulfonyl chloride is a valuable building block in medicinal chemistry, often utilized in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[1] The reactivity of this sulfonyl chloride is significantly influenced by the electronic properties of the pyridine ring, which is substituted with both an electron-withdrawing fluorine atom and an electron-donating methoxy group. This unique substitution pattern can present both opportunities and challenges in its application.

The choice of base in reactions involving this sulfonyl chloride is paramount and can dictate the success or failure of a synthesis. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction with a nucleophile, such as an amine, to form a sulfonamide. However, the base itself can interact with the sulfonyl chloride, leading to various outcomes depending on its properties. This guide will delve into the nuances of base selection to help you navigate your synthetic challenges effectively.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride, with a focus on the impact of base choice.

Problem 1: Low or no yield of the desired sulfonamide.

Possible Causes & Solutions:

  • Hydrolysis of the Sulfonyl Chloride: 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride is highly susceptible to hydrolysis, which converts it to the unreactive sulfonic acid. This is a common issue with many sulfonyl chlorides.[2]

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Inappropriate Base Selection: The choice of base can significantly impact the nucleophilicity of the amine and the stability of the sulfonyl chloride.

    • Weak, Non-Nucleophilic Bases (e.g., Triethylamine, DIPEA): These are often a good starting point. They are typically strong enough to scavenge the HCl produced without directly reacting with the sulfonyl chloride. However, with weakly nucleophilic amines, the reaction may be slow.

    • Nucleophilic Bases (e.g., Pyridine, DMAP): While pyridine is a common choice, it can act as a nucleophile and react with the sulfonyl chloride. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for sulfonylation but can also lead to side reactions if not used judiciously.[1]

    • Solution: For a straightforward reaction, start with a non-nucleophilic base like triethylamine. If the reaction is sluggish, consider using a catalytic amount of DMAP in conjunction with a stoichiometric amount of a weaker base like triethylamine.[3][4]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield.

    • Solution: Analyze the crude reaction mixture by techniques like LC-MS or NMR to identify potential side products. This can provide clues about the undesired reaction pathway and help in optimizing the conditions.

Problem 2: Formation of unexpected side products.

Possible Causes & Solutions:

  • Reaction of the Base with the Sulfonyl Chloride: Nucleophilic bases can attack the sulfonyl chloride.

    • DMAP-Catalyzed Reactions: DMAP functions by forming a highly reactive N-sulfonylpyridinium salt. While this intermediate accelerates the desired reaction with the amine, it can also be susceptible to other reactions if the primary nucleophile is not reactive enough.[5]

    • Pyridine as a Base: Pyridine can also form a similar, though less reactive, intermediate.

    • Solution: When using a nucleophilic catalyst like DMAP, it is often best to use it in catalytic amounts (e.g., 0.1 equivalents) along with a stoichiometric amount of a non-nucleophilic base like triethylamine. This minimizes the concentration of the reactive intermediate and reduces the likelihood of side reactions.

  • Instability of the Pyridine Ring: Pyridine-2-sulfonyl chlorides can be unstable and may undergo decomposition, such as the extrusion of SO2.[6]

    • Solution: Keep reaction temperatures as low as possible while still allowing for a reasonable reaction rate. Monitor the reaction progress closely and work up the reaction as soon as it is complete.

Problem 3: Difficulty in purifying the final product.

Possible Causes & Solutions:

  • Contamination with the Base or its Salt: The hydrochloride salt of the base used can sometimes be difficult to remove.

    • Solution: An aqueous workup is typically used to remove the base and its salt. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help to remove residual amine bases. Be cautious if your product is acid-sensitive. Following with a wash with saturated sodium bicarbonate solution and then brine is also recommended.

  • Presence of Unreacted Sulfonyl Chloride or its Hydrolysis Product:

    • Solution: Unreacted sulfonyl chloride can often be quenched by adding a small amount of water or a primary amine scavenger resin at the end of the reaction. The resulting sulfonic acid is typically more polar and can be removed by an aqueous wash or silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: Which base is the best choice for reacting 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride with a primary amine?

A1: The "best" base depends on the nucleophilicity of the primary amine.

  • For highly nucleophilic primary amines: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. These bases will effectively neutralize the HCl byproduct without competing with the amine for the sulfonyl chloride.[7]

  • For less nucleophilic or sterically hindered primary amines: The reaction may be slow with TEA or DIPEA alone. In these cases, using a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in conjunction with a stoichiometric amount of TEA can significantly accelerate the reaction.[3][4] DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate with the sulfonyl chloride.

Q2: Can I use pyridine as the base?

A2: Yes, pyridine is a commonly used base in sulfonamide synthesis. It acts as both a base and a solvent in some cases. However, be aware that pyridine is also a nucleophile and can react with the sulfonyl chloride to form a sulfonylpyridinium salt. While this can sometimes be beneficial for activating the sulfonyl chloride, it can also lead to side reactions if the desired amine is not sufficiently reactive. For this reason, a non-nucleophilic base is often a safer initial choice.

Q3: What is the mechanism of DMAP catalysis in this reaction?

A3: DMAP is a superior nucleophilic catalyst compared to pyridine due to the electron-donating effect of the dimethylamino group, which stabilizes the positive charge in the intermediate. The catalytic cycle is as follows:

DMAP_Catalysis cluster_regeneration Base Regeneration SulfonylChloride 5-Fluoro-6-methoxypyridine- 2-sulfonyl chloride Intermediate N-Sulfonylpyridinium Salt (highly reactive) SulfonylChloride->Intermediate + DMAP - Cl- DMAP DMAP DMAP->Intermediate DMAP_HCl DMAP·HCl Product Sulfonamide Intermediate->Product + R-NH2 - DMAP Amine R-NH2 Amine->Product DMAP_HCl->DMAP + TEA TEA Triethylamine (TEA) TEA_HCl TEA·HCl TEA->TEA_HCl + HCl

Caption: Catalytic cycle of DMAP in sulfonamide synthesis.

Q4: My reaction is turning dark, is this normal?

A4: A color change to yellow or brown can sometimes occur during sulfonylation reactions, especially with prolonged reaction times or at elevated temperatures. However, a very dark brown or black color may indicate decomposition of the starting materials or the formation of significant impurities. It is advisable to monitor the reaction by TLC or LC-MS to assess the formation of the desired product and the extent of decomposition. If significant decomposition is observed, consider lowering the reaction temperature or reducing the reaction time.

Q5: How do the fluorine and methoxy groups on the pyridine ring affect the reactivity of the sulfonyl chloride?

A5: The electronic effects of these substituents create a nuanced reactivity profile:

  • Fluorine (electron-withdrawing): The fluorine atom at the 5-position increases the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more reactive towards nucleophiles.

  • Methoxy (electron-donating): The methoxy group at the 6-position has an electron-donating effect through resonance, which can slightly decrease the electrophilicity of the sulfonyl chloride. It can also exert a steric effect, potentially hindering the approach of bulky nucleophiles or bases.

The net effect is a moderately activated sulfonyl chloride. The increased reactivity from the fluorine atom generally outweighs the deactivating effect of the methoxy group, making this a useful and reactive reagent.

Experimental Protocols

Below are representative protocols for the synthesis of a sulfonamide using 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride with different base systems. These should be considered as starting points and may require optimization for your specific amine.

Protocol 1: General Procedure using a Non-Nucleophilic Base (Triethylamine)

This protocol is suitable for reactions with relatively nucleophilic amines.

Workflow Diagram:

Protocol_1 Start Dissolve amine in anhydrous solvent (e.g., DCM, THF) under N2 Add_Base Add triethylamine (1.2 - 1.5 eq.) Start->Add_Base Cool Cool the mixture to 0 °C Add_Base->Cool Add_Sulfonyl_Chloride Slowly add a solution of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride (1.0 eq.) Cool->Add_Sulfonyl_Chloride React Stir at 0 °C to room temperature (monitor by TLC/LC-MS) Add_Sulfonyl_Chloride->React Workup Quench reaction and perform aqueous workup React->Workup Purify Purify by column chromatography or recrystallization Workup->Purify

Caption: Workflow for sulfonamide synthesis with triethylamine.

Step-by-Step Methodology:

  • To a solution of the amine (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar), add triethylamine (1.2-1.5 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride (1.0 eq.) in the same anhydrous solvent to the cooled mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the desired sulfonamide.

Protocol 2: DMAP-Catalyzed Procedure for Less Reactive Amines

This protocol is recommended for reactions with weakly nucleophilic or sterically hindered amines.

Workflow Diagram:

Protocol_2 Start Dissolve amine in anhydrous solvent (e.g., DCM, THF) under N2 Add_Bases Add triethylamine (1.5 eq.) and DMAP (0.1 eq.) Start->Add_Bases Cool Cool the mixture to 0 °C Add_Bases->Cool Add_Sulfonyl_Chloride Slowly add a solution of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride (1.0 eq.) Cool->Add_Sulfonyl_Chloride React Stir at 0 °C to room temperature (monitor by TLC/LC-MS) Add_Sulfonyl_Chloride->React Workup Quench reaction and perform aqueous workup React->Workup Purify Purify by column chromatography or recrystallization Workup->Purify

Caption: Workflow for DMAP-catalyzed sulfonamide synthesis.

Step-by-Step Methodology:

  • To a solution of the amine (1.0 eq.) in an anhydrous solvent (e.g., DCM or THF) under an inert atmosphere, add triethylamine (1.5 eq.) and DMAP (0.1 eq.).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride (1.0 eq.) in the same anhydrous solvent.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Follow steps 5-8 from Protocol 1 for the workup and purification.

Data Summary: Comparison of Common Bases

BasepKa of Conjugate AcidNucleophilicityTypical UseKey Considerations
Triethylamine (TEA) 10.75LowStoichiometric baseGood for most primary and secondary amines. Can be slow with unreactive amines.
Pyridine 5.25ModerateStoichiometric base/solventCan act as a nucleophilic catalyst. May lead to side reactions.
4-(Dimethylamino)pyridine (DMAP) 9.70HighNucleophilic catalystHighly effective in small amounts to accelerate slow reactions. Use in stoichiometric amounts can lead to significant side products.[1]
Diisopropylethylamine (DIPEA) 10.75Very Low (sterically hindered)Stoichiometric baseGood for preventing side reactions with base-sensitive substrates.

References

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Retrieved from [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. (2017). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015). ACS Publications. Retrieved from [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI. Retrieved from [Link]

  • Synthesis of sulfonamides. (n.d.). ResearchGate. Retrieved from [Link]

  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2023). ACS Publications. Retrieved from [Link]

  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). National Institutes of Health (NIH). Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist’s Guide to the Purity Assessment of 5-Fluoro-6-methoxypyridine-2-sulfonyl Chloride Derivatives

Foreword: The Criticality of Purity in Drug Development In the landscape of modern drug discovery, pyridine sulfonyl chlorides and their derivatives are pivotal intermediates, particularly in the synthesis of novel thera...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Criticality of Purity in Drug Development

In the landscape of modern drug discovery, pyridine sulfonyl chlorides and their derivatives are pivotal intermediates, particularly in the synthesis of novel therapeutic agents. The compound in focus, 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride, possesses a unique combination of reactive and structural motifs—a sulfonyl chloride for facile derivatization, a pyridine core common in bioactive molecules, and fluorine and methoxy substituents to modulate electronic and metabolic properties.

The purity of such an intermediate is not a mere quality control checkpoint; it is the bedrock upon which reliable, reproducible, and safe drug development is built. Undetected impurities can introduce significant variability in reaction outcomes, compromise the biological activity of the final active pharmaceutical ingredient (API), and in the worst case, introduce toxicologically harmful substances.[1] This guide provides an in-depth, comparative analysis of the principal analytical methods for assessing the purity of this specific class of molecules, grounded in both established chemical principles and field-proven experimental insights. The objective is to empower researchers and drug development professionals to select and implement the most appropriate analytical strategy for their needs.

The Analytical Challenge: Understanding the Molecule's Nature

5-Fluoro-6-methoxypyridine-2-sulfonyl chloride is a highly reactive molecule. The primary analytical challenge stems from the susceptibility of the sulfonyl chloride group to hydrolysis.[2][3][4] Even trace amounts of water in solvents or on glassware can lead to the formation of the corresponding 5-fluoro-6-methoxypyridine-2-sulfonic acid, which is often the principal degradation product. Furthermore, the thermal lability of sulfonyl chlorides can be a concern, particularly for analytical techniques involving high temperatures, such as Gas Chromatography (GC).[5]

A comprehensive purity assessment, therefore, requires a multi-pronged approach that can not only quantify the main component but also identify and quantify potential process-related impurities (e.g., starting materials, isomers) and degradation products.

Strategic Workflow for Purity Assessment

A robust analytical strategy does not rely on a single technique but rather employs a logical sequence of orthogonal methods to build a complete purity profile. The workflow should be designed to move from rapid, high-throughput screening to definitive structural confirmation and accurate quantification.

G cluster_0 Phase 1: Screening & Routine QC cluster_1 Phase 2: Impurity Identification cluster_2 Phase 3: Absolute Purity & Reference Standard Certification A Sample Batch B RP-HPLC-UV (Primary Purity Check) A->B Dissolve in ACN E Quantitative NMR (qNMR) (¹H and ¹⁹F) A->E Weigh accurately + Internal Std F Elemental Analysis (CHN/S) (Compositional Verification) A->F Combustion C LC-MS (Impurity ID & MW) B->C Peak > 0.1%? D GC-MS (with Derivatization) (Volatile Impurities) B->D Suspect volatiles? B->E Orthogonal Confirmation C->E Orthogonal Confirmation

Caption: A strategic workflow for comprehensive purity analysis.

Chromatographic Methods: The Workhorse of Purity Analysis

Chromatographic techniques are indispensable for separating the target compound from its impurities, allowing for their individual detection and quantification.[5]

High-Performance Liquid Chromatography (HPLC/UHPLC)

Reversed-Phase HPLC (RP-HPLC) is the premier technique for the routine purity assessment of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride derivatives. Its versatility and operation at ambient temperatures mitigate the risk of thermal degradation.

  • Expertise & Causality: The choice of a C18 stationary phase is logical due to the molecule's moderate polarity. A mobile phase consisting of an organic solvent (acetonitrile or methanol) and water provides the necessary elution gradient. Critically, the addition of a buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate) is essential. The pyridine nitrogen is basic; maintaining a consistent, acidic pH ensures that the nitrogen is protonated, leading to sharp, symmetrical, and reproducible peak shapes. UV detection is highly effective as the substituted pyridine ring is an excellent chromophore.

  • Trustworthiness (Self-Validating System): Method validation is paramount and should be performed according to ICH guidelines (Q2(R2)).[6][7] This involves demonstrating specificity, linearity, accuracy, precision, and robustness. For instance, specificity is confirmed by spiking the sample with known potential impurities (like the hydrolyzed sulfonic acid) to ensure they are well-separated from the main peak.

Experimental Protocol: RP-HPLC-UV Method

  • Instrumentation: HPLC or UHPLC system with a UV/PDA detector.

  • Column: C18, 100 Å, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: Hold at 5% B (re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 275 nm.

  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of acetonitrile to make a 0.5 mg/mL stock. Dilute 1:10 in a 50:50 acetonitrile/water mixture for a final concentration of 50 µg/mL.

    • Rationale: Acetonitrile is used as the stock solvent due to its aprotic nature, minimizing hydrolysis. The final dilution into a water-containing mixture is necessary for compatibility with the initial mobile phase conditions to ensure good peak shape.

Gas Chromatography (GC)

Direct analysis of sulfonyl chlorides by GC is often problematic due to their thermal lability and reactivity.[5] Therefore, a derivatization strategy is typically required.

  • Expertise & Causality: The most reliable approach is to convert the sulfonyl chloride into a more stable and volatile derivative, such as a sulfonamide.[5] Reacting the sample with a secondary amine like diethylamine quantitatively yields the corresponding N,N-diethylsulfonamide. This derivative is thermally robust and chromatographs well. The choice of a non-polar or medium-polarity column (e.g., DB-5ms) is suitable for separating such derivatives.

  • Trustworthiness (Self-Validating System): The derivatization reaction must be validated to ensure it proceeds to completion (>99.5%) without generating byproducts that could interfere with the analysis. This can be verified by analyzing a time course of the reaction or by using a different derivatizing agent and comparing the results.

Experimental Protocol: GC-MS with Derivatization

  • Derivatization:

    • Accurately weigh ~2 mg of the sample into a 2 mL autosampler vial.

    • Add 1 mL of aprotic solvent (e.g., Dichloromethane).[5]

    • Add 50 µL of diethylamine.

    • Cap the vial and vortex for 1 minute. Let it stand at room temperature for 15 minutes to ensure complete reaction.

  • Instrumentation: GC system coupled to a Mass Spectrometer (MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

  • Injector Temperature: 250 °C (A lower temperature may be trialed to minimize any potential degradation of other components).

  • Oven Program:

    • Initial Temp: 80 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan range 50-500 m/z. For trace analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity.[8]

Spectroscopic and Spectrometric Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an exceptionally powerful tool for both structure confirmation and purity assessment, providing direct, quantitative information without the need for chromatographic separation of the main component.

  • ¹H and ¹³C NMR: Provide the fundamental structural fingerprint of the molecule. The presence of impurity signals can be readily detected, and their integration relative to the main compound's signals gives a molar ratio.

  • ¹⁹F NMR: This is a particularly advantageous technique for this molecule. Fluorine (¹⁹F) has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity.[9] The ¹⁹F spectrum is often simple, with signals spread over a wide chemical shift range, making it highly unlikely that impurity signals will overlap with the main signal. This makes ¹⁹F NMR an excellent tool for detecting and quantifying any fluorine-containing impurities.

  • Quantitative NMR (qNMR): qNMR is a primary analytical method for determining absolute purity.[10][11] By adding a known mass of a stable, certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) to a known mass of the sample, the absolute purity of the target compound can be calculated directly from the integral ratios of their respective signals. This method is orthogonal to chromatography and is invaluable for certifying reference standards.[11]

Experimental Protocol: ¹⁹F Quantitative NMR (qNMR)

  • Sample Preparation:

    • Accurately weigh ~20 mg of the 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride sample into a vial. Record the mass to 0.01 mg.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., trifluorotoluene) into the same vial. Record the mass to 0.01 mg.

    • Dissolve the mixture in ~0.7 mL of a deuterated aprotic solvent (e.g., Acetonitrile-d₃ or Chloroform-d).

  • Instrumentation: NMR spectrometer (≥400 MHz recommended).

  • Acquisition Parameters:

    • Nucleus: ¹⁹F

    • Pulse Angle: 90°

    • Relaxation Delay (d1): > 5 x T₁ of the slowest relaxing nucleus (typically 30-60 seconds for quantitative ¹⁹F NMR to ensure full relaxation).

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

  • Data Processing:

    • Apply minimal line broadening (e.g., 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the signal for the sample and the signal for the internal standard.

  • Calculation: The purity is calculated using the standard qNMR equation, accounting for the masses, molecular weights, and number of nuclei for both the analyte and the standard.

Mass Spectrometry (MS)

Mass spectrometry provides crucial molecular weight information and is most powerfully used when coupled with a chromatographic inlet (LC-MS or GC-MS).[5] It is the definitive technique for identifying unknown impurities.

  • LC-MS: By coupling the HPLC method described above to an MS detector (e.g., ESI-QTOF), the mass-to-charge ratio (m/z) of every eluting peak can be determined. This allows for the rapid identification of impurities like the hydrolyzed sulfonic acid (M+H₂O-HCl) or residual starting materials. High-resolution MS (HRMS) can provide an elemental formula for an impurity, greatly aiding in its structural elucidation.

  • GC-MS: The derivatized sample from the GC protocol can be analyzed by MS. The fragmentation patterns observed under Electron Ionization (EI) provide a structural fingerprint that can be used to confirm the identity of the main derivative and characterize impurities.[5] Common fragmentation pathways for sulfonyl chlorides include the loss of Cl• (M-35/37) and SO₂ (M-64).[5]

Orthogonal and Absolute Methods

Elemental Analysis

Combustion analysis provides the percentage composition of Carbon, Hydrogen, and Nitrogen (and often Sulfur). This is an absolute, bulk analysis technique.

  • Expertise & Causality: The experimentally determined percentages are compared against the theoretical values calculated from the empirical formula (C₆H₅ClFNO₃S). A close match (typically within ±0.4%) provides strong evidence of the compound's elemental composition and overall purity. It is particularly useful for detecting inorganic impurities or residual solvents that would not be detected by other methods.[11] However, it cannot distinguish between isomers and is insensitive to impurities with a similar elemental composition.

Comparative Guide: Choosing the Right Method

The selection of an analytical method is dictated by the specific question being asked. A decision-making framework can guide this process.

Caption: Decision tree for selecting the appropriate analytical method.

The following table summarizes the performance of each key technique for this specific application.

Analytical Method Primary Application Strengths Weaknesses Causality/Key Insight
RP-HPLC-UV Routine Purity, QCHigh throughput, robust, quantitative for known impurities.May not detect non-UV active impurities; peak co-elution is possible.The workhorse method. Its reliability hinges on proper pH control to manage the basic pyridine nitrogen.
LC-MS Impurity IdentificationProvides molecular weight of impurities; high sensitivity and specificity.Quantification can be complex; response factors vary between compounds.Essential for investigation. High-resolution MS is the gold standard for proposing elemental formulas of unknowns.
GC-MS Volatile/Thermally Stable ImpuritiesExcellent for separating volatile compounds; provides structural info via fragmentation.Requires derivatization for the target analyte, adding a sample prep step and potential for artifacts.[5]The derivatization to a stable sulfonamide is key to overcoming the inherent thermal lability of the sulfonyl chloride.
Quantitative NMR (qNMR) Absolute Purity, Reference Standard CertificationPrimary method (no reference standard of the analyte needed), highly accurate, structurally specific.Lower throughput, requires specialized knowledge, may miss impurities with no NMR signal.The most powerful method for absolute purity. ¹⁹F qNMR is particularly suited here due to the clean spectral window.[9]
Elemental Analysis Elemental Composition VerificationAbsolute method, confirms empirical formula, detects inorganic impurities.Bulk analysis (not impurity-specific), insensitive to isomers, requires relatively large sample amount.An essential orthogonal check. A "pass" in elemental analysis provides high confidence in the overall sample composition.

Conclusion

The purity assessment of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride derivatives demands a thoughtful, multi-faceted analytical approach. There is no single "best" method; rather, the strength of the purity assessment lies in the strategic combination of orthogonal techniques.

For routine quality control, a validated RP-HPLC-UV method is the cornerstone. When unknown impurities are detected or for in-depth characterization, LC-MS is indispensable for identification. For certifying a material as a reference standard, a combination of qNMR and Elemental Analysis provides an unassailable, absolute measure of purity. Finally, GC-MS with derivatization remains a valuable tool for profiling specific types of impurities that may not be amenable to LC-based methods.

By understanding the chemical nature of the target molecule and the specific capabilities of each analytical technique, researchers and drug development professionals can design and execute a self-validating purity assessment strategy, ensuring the quality and integrity of their critical intermediates and, ultimately, the safety and efficacy of the final drug product.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). Benchchem.
  • Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 216, 114752. doi: 10.1016/j.jpba.2022.114752. Retrieved January 26, 2026, from [Link]

  • Method for detecting content of pyridine-3-sulfonyl chloride. (n.d.). Eureka | Patsnap.
  • Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. (n.d.). Diva-Portal.org.
  • Q2(R2) Validation of Analytical Procedures. (2023). FDA. Retrieved January 26, 2026, from [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2020). ChemRxiv. Retrieved January 26, 2026, from [Link]

  • Babu, M. D., et al. (2016). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. Journal of Analytical & Bioanalytical Techniques, 7(2). Retrieved January 26, 2026, from [Link]

  • Development and Validation of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Elemental Analysis Of Organic Compounds With The Use Of. (n.d.). KIET.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2020). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. Retrieved January 26, 2026, from [Link]

  • NMR | Fluorine Spectroscopy. (n.d.). Oxford Instruments. Retrieved January 26, 2026, from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. doi: 10.1021/jm501282q. Retrieved January 26, 2026, from [Link]

  • Understanding Impurity Analysis. (n.d.). Cormica. Retrieved January 26, 2026, from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved January 26, 2026, from [Link]

  • Gf, P., & Mc, G. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to Sulfonamide Synthesis: Comparing Alternatives to 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride

Introduction: The Enduring Importance of the Sulfonamide Moiety The sulfonamide functional group is a cornerstone of modern medicinal chemistry. First introduced to medicine with the advent of sulfa drugs, this remarkabl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of modern medicinal chemistry. First introduced to medicine with the advent of sulfa drugs, this remarkably versatile moiety is now present in a vast array of pharmaceuticals, including treatments for high cholesterol (Crestor), arthritis (Celebrex), and erectile dysfunction (Viagra).[1] As a functional group, sulfonamides are prized for their ability to act as bioisosteres for amides and carboxylic acids, often conferring superior metabolic stability, aqueous solubility, and bioavailability.[1][2][3]

The most fundamental and widely practiced method for constructing the crucial S-N bond is the reaction between a sulfonyl chloride (R-SO₂Cl) and a primary or secondary amine.[1][4][5] The choice of sulfonyl chloride is a critical experimental decision, as its structure dictates not only the reaction's efficiency but also the physicochemical properties of the final molecule.

This guide provides an in-depth comparison of several common sulfonyl chloride reagents, using the specialized heterocyclic reagent 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride as a benchmark. We will delve into the rationale behind reagent selection, provide validated experimental protocols, and explore the landscape of modern alternatives that are expanding the synthetic chemist's toolbox.

The Benchmark: Understanding 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride

Heterocyclic sulfonamides are of immense interest in drug discovery, and reagents like 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride offer a route to novel chemical space.[6]

  • Structural Features: The pyridine ring itself is a key pharmacophore. The substituents on this ring finely tune its properties. The fluoro group at the 5-position is a strong electron-withdrawing group, which increases the electrophilicity of the sulfur center, potentially leading to faster reactions with amines. The methoxy group at the 6-position is electron-donating, which can modulate the electronic properties of the ring and influence how the final sulfonamide interacts with its biological target. This electronic push-pull system creates a unique chemical entity whose properties are distinct from simple benzenoid analogs.

A Curated Selection of Alternative Sulfonyl Chlorides

While specialized reagents have their place, a medicinal chemist's toolkit is built upon a foundation of robust, well-understood, and versatile sulfonylating agents. The following reagents represent a spectrum of reactivity, applications, and strategic advantages.

p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl)

Often the first choice for general-purpose sulfonamide synthesis, tosyl chloride is the workhorse of the field.[7][8]

  • Properties & Reactivity: TsCl is an inexpensive, crystalline, and relatively stable solid, making it easy to handle and store. Its reactivity is moderate and predictable.

  • Primary Application: Amine Protection: The key feature of the tosyl group is the exceptional stability of the resulting N-tosyl sulfonamide.[9] This stability makes it an excellent choice for protecting a primary or secondary amine early in a synthetic sequence while other chemical transformations are performed on the molecule.[10]

  • Causality Behind Its Use: When a synthetic route involves harsh acidic, basic, or oxidative conditions that a more labile protecting group (like a Boc-carbamate) would not survive, the tosyl group provides the necessary robustness.

  • Key Limitation: This same stability is its greatest drawback. Cleavage of a tosyl group requires harsh conditions, such as dissolving metal reduction (sodium in liquid ammonia) or strongly acidic conditions (HBr/AcOH or trifluoromethanesulfonic acid), which may not be compatible with other functional groups in a complex molecule.[9][11][12]

2-Nitrobenzenesulfonyl Chloride (Nosyl Chloride, NsCl)

Nosyl chloride was developed specifically to address the primary limitation of tosyl chloride: the difficulty of deprotection.[7]

  • Properties & Reactivity: The presence of the strongly electron-withdrawing nitro group in the ortho position significantly increases the electrophilicity of the sulfonyl group. More importantly, it provides a chemical handle for facile cleavage.

  • Primary Application: Orthogonal Amine Protection: The nosyl group is prized as a protecting group that can be removed under exceptionally mild conditions, making it "orthogonal" to many other protecting groups.

  • Causality Behind Its Use: The deprotection mechanism relies on nucleophilic aromatic substitution. A soft nucleophile, typically a thiol like thiophenol, in the presence of a mild base (e.g., K₂CO₃ or Cs₂CO₃), readily displaces the sulfonamide to liberate the free amine.[13][14][15] These conditions are tolerated by a wide range of sensitive functional groups, making NsCl a superior choice for complex, multi-step syntheses.

5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride, DNSC)

Dansyl chloride's utility lies not in building a final drug molecule, but in its powerful analytical capabilities.

  • Properties & Reactivity: Dansyl chloride reacts readily with primary and secondary amines to form sulfonamide adducts that are intensely fluorescent.[16]

  • Primary Application: Fluorescent Labeling and Analysis: This reagent is used to "tag" molecules, particularly peptides and proteins.

  • Causality Behind Its Use: In protein chemistry, dansyl chloride is used to identify the first amino acid in a peptide chain (N-terminal analysis).[17] After tagging the N-terminal amine, the peptide is hydrolyzed, and the single fluorescent dansyl-amino acid can be identified chromatographically. Its fluorescence is also environmentally sensitive, making it a useful probe for studying protein folding and dynamics.[16][18]

Methanesulfonyl Chloride (Mesyl Chloride, MsCl)

As a simple alkylsulfonyl chloride, MsCl offers high reactivity in a small package.

  • Properties & Reactivity: MsCl is a highly reactive liquid. Its primary use is not for forming stable sulfonamides but for activating hydroxyl groups.

  • Primary Application: Activating Alcohols: Alcohols react with MsCl in the presence of a non-nucleophilic base (like triethylamine) to form mesylates (R-OMs). The mesylate group is an excellent leaving group, readily displaced by nucleophiles in Sₙ2 reactions.

  • Causality Behind Its Use: This strategy is fundamental in organic synthesis for converting a poorly reactive alcohol into a highly reactive electrophile. While it can be used to protect amines, the resulting N-mesyl sulfonamides are, like tosylamides, very difficult to cleave.

Data Presentation: Comparative Overview of Sulfonylating Reagents

FeatureTosyl Chloride (TsCl)Nosyl Chloride (NsCl)Dansyl Chloride (DNSC)Mesyl Chloride (MsCl)
Primary Use Amine ProtectionOrthogonal Amine ProtectionFluorescent LabelingAlcohol Activation
Reactivity ModerateHighHighVery High
Resulting Sulfonamide Very StableLabileFluorescent, StableVery Stable
Deprotection Conditions Harsh (e.g., Na/NH₃, strong acid)[9][12]Mild (e.g., Thiophenol, K₂CO₃)[13][14]Not typically removedHarsh (e.g., Na/NH₃, strong acid)
Key Advantage Robustness, Low CostMild, Orthogonal CleavageIntense FluorescenceExcellent Leaving Group
Key Disadvantage Difficult to removeHigher Cost, Nitro GroupBulky, Analytical Use OnlyLachrymatory, Difficult to Remove

Visualization: A Decision-Making Workflow for Reagent Selection

The choice of reagent is dictated by the synthetic goal. The following workflow provides a logical path for selecting the appropriate sulfonyl chloride.

ReagentSelection start What is the goal of the sulfonylation? q3 Is fluorescent detection or analysis the goal? start->q3 q1 Is the sulfonamide a permanent part of the final molecule? q2 Is mild deprotection required for downstream steps? q1->q2 No reagent_permanent Use target-specific reagent (e.g., 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride) q1->reagent_permanent Yes reagent_TsCl Use Tosyl Chloride (TsCl) for robust protection. q2->reagent_TsCl No reagent_NsCl Use Nosyl Chloride (NsCl) for orthogonal protection. q2->reagent_NsCl Yes q3->q1 No reagent_DNSC Use Dansyl Chloride (DNSC) for labeling. q3->reagent_DNSC Yes

Caption: Decision workflow for selecting a sulfonyl chloride reagent.

Experimental Protocols: A Self-Validating System

Trustworthiness in science is built on reproducible methods. The following protocols are standard, reliable procedures for sulfonamide synthesis and deprotection.

Protocol 1: General Synthesis of an N-Arylsulfonamide

This protocol is a robust method for reacting an amine with either tosyl chloride or nosyl chloride.

Workflow Diagram:

Protocol1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a Dissolve amine (1.0 eq) and triethylamine (1.5 eq) in DCM b Cool solution to 0 °C (ice bath) a->b c Add sulfonyl chloride (1.1 eq) solution in DCM dropwise b->c d Warm to room temperature and stir for 4-16 h c->d e Monitor by TLC or LC-MS d->e f Quench with 1M HCl (aq) e->f g Separate layers, extract aqueous layer with DCM f->g h Combine organics, wash with brine, dry over Na₂SO₄ g->h i Concentrate and purify by column chromatography h->i

Caption: Workflow for general sulfonamide synthesis.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent) and dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Add triethylamine (1.5 equivalents). This base will neutralize the HCl byproduct generated during the reaction.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial for controlling the initial exothermic reaction, especially with reactive amines.

  • Reagent Addition: Dissolve the sulfonyl chloride (TsCl or NsCl, 1.1 equivalents) in a minimal amount of DCM and add it dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring for the disappearance of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM and quench by adding 1M HCl (aqueous). The acid will react with the excess triethylamine, transferring it to the aqueous layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Mild Deprotection of an N-Nosyl Sulfonamide

This protocol demonstrates the key advantage of the nosyl protecting group.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-nosyl sulfonamide (1.0 equivalent) in a suitable solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0 equivalents) and thiophenol (2.0 equivalents).

  • Reaction: Stir the mixture at room temperature for 2-6 hours. The reaction progress can be monitored by TLC or LC-MS for the appearance of the free amine product.

  • Workup: Once complete, filter the mixture to remove the solid potassium carbonate.

  • Purification: Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to remove excess thiophenol and byproducts. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude amine can be purified further by chromatography if necessary.

The Modern Frontier: Alternatives to Pre-formed Sulfonyl Chlorides

While the reaction of amines and sulfonyl chlorides is robust, the synthesis of the sulfonyl chlorides themselves can require harsh conditions (e.g., using chlorosulfonic acid) that are not compatible with complex molecules.[1][5] Modern synthetic chemistry has developed innovative methods that bypass this limitation.

  • Sulfur Dioxide Surrogates: Solid, stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can be used in palladium-catalyzed, one-pot reactions that couple an aryl halide or arylboronic acid with an amine and the SO₂ source to directly form the sulfonamide.[5][19] This approach offers excellent functional group tolerance.

  • Sulfonyl Fluorides and SuFEx Chemistry: The development of Sulfur(VI) Fluoride Exchange (SuFEx) has been a major advance. Sulfonyl fluorides (R-SO₂F) are generally more stable than sulfonyl chlorides but can be activated to react with amines under specific catalytic conditions.[20] This reaction has been termed a next-generation "click reaction" due to its reliability, high yield, and broad scope.[2]

Conclusion

The selection of a sulfonylating reagent is a strategic decision that profoundly impacts the efficiency and outcome of a synthetic campaign. The benchmark reagent, 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride , provides access to a specific, valuable class of heterocyclic sulfonamides. However, for general applications, a chemist must weigh the pros and cons of established alternatives. Tosyl chloride offers robust protection at the cost of harsh removal, while nosyl chloride provides a clever solution for mild, orthogonal deprotection in complex syntheses. Dansyl chloride occupies a specialized niche for fluorescent labeling.

The narrative of sulfonamide synthesis is continually evolving. While the classic reagents remain indispensable tools, the development of catalytic methods using SO₂ surrogates and the advent of SuFEx chemistry are expanding the boundaries of what is possible, enabling chemists to construct complex, life-saving molecules with greater precision and efficiency than ever before.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Liu, et al. (2024).
  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Angewandte Chemie International Edition. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Biscoe, M. R., et al. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • SYNLETT. (n.d.). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Synlett. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl)
  • Molecules. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). A convenient synthetic route to sulfonimidamides from sulfonamides. Retrieved from [Link]

  • Wikipedia. (n.d.). Dansyl chloride. Retrieved from [Link]

  • The Journal of Organic Chemistry - ACS Publications. (n.d.). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Dansyl chloride – Knowledge and References. Retrieved from [Link]

  • UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • MDPI. (2021). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Retrieved from [Link]

  • National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of o -Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol | Request PDF. Retrieved from [Link]

  • PubMed Central. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Retrieved from [Link]

  • Google Patents. (n.d.). EP2035465A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
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  • ResearchGate. (n.d.). Mechanism of reaction of dansyl chloride with carboxylic acid functional group. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Structural Validation of Novel 5-Fluoro-6-methoxypyridine-2-sulfonamides

Introduction: The Imperative of Unambiguous Structural Validation in Medicinal Chemistry The synthesis of novel chemical entities is the cornerstone of drug discovery. The building block 5-Fluoro-6-methoxypyridine-2-sulf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Validation in Medicinal Chemistry

The synthesis of novel chemical entities is the cornerstone of drug discovery. The building block 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride is of particular interest as it combines several privileged structural motifs: a pyridine ring, a fluorine atom, and a methoxy group, all of which can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.[1] When this sulfonyl chloride is reacted with primary or secondary amines, it yields a diverse library of novel sulfonamides.[2] Sulfonamides are a critical class of compounds with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3]

However, the promise of any new compound is predicated on the absolute certainty of its chemical structure. Ambiguity is not an option. In drug development, an incorrectly identified structure can lead to the misinterpretation of biological data, wasted resources, and potential safety issues. This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to rigorously validate the structure of novel compounds derived from 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride. We will move beyond mere protocols to explain the causal logic behind employing a multi-technique, self-validating workflow.

The Analytical Challenge: Deconstructing the 5-Fluoro-6-methoxypyridine-2-sulfonamide Scaffold

Before selecting our analytical tools, we must first understand the specific structural questions we need to answer. Any compound synthesized from 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride will possess several key features that demand unambiguous confirmation:

  • The Sulfonamide Linkage (-SO₂-NH- or -SO₂-NR-): Was the sulfonamide bond successfully formed? This is the most fundamental question.

  • The Pyridine Core: Is the 5-fluoro-6-methoxy-substituted pyridine ring intact and correctly positioned?

  • The Fluorine Atom: The presence and position of the fluorine atom are critical. ¹⁹F is an excellent NMR handle, and its coupling patterns can provide a wealth of structural information.

  • Connectivity: What is the precise connectivity between the pyridine sulfonyl moiety and the amine-derived portion of the molecule?

  • Elemental Composition: Does the molecular formula of the synthesized compound match the theoretical formula?

  • Three-Dimensional Structure: In cases of stereoisomers or complex spatial arrangements, what is the definitive 3D structure?

No single technique can answer all these questions with absolute certainty. Therefore, a synergistic, multi-pronged approach is not just recommended; it is essential.

A Multi-Pronged Analytical Approach: The Synergy of Spectroscopy and Spectrometry

The core of a robust validation workflow rests on the integration of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, when required, X-ray Crystallography. Each technique provides a unique and complementary piece of the structural puzzle. Relying on only one is an invitation for error. For example, mass spectrometry can confirm the mass, but it cannot distinguish between isomers, which NMR can readily do. Conversely, NMR may not easily detect certain impurities that are obvious in an HPLC-MS analysis.

cluster_Techniques Analytical Techniques cluster_Information Structural Information Provided NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Connectivity Atom Connectivity (2D/3D Framework) NMR->Connectivity Primary Method Formula Elemental Formula (Mass & Composition) NMR->Formula Indirectly supports MS Mass Spectrometry (HRMS, MS/MS) MS->Connectivity Fragmentation supports MS->Formula Primary Method XRAY X-ray Crystallography Structure3D Unambiguous 3D Structure (Solid State) XRAY->Structure3D Gold Standard Connectivity->Structure3D Solution-state model

Caption: Complementary nature of primary analytical techniques.

Comparative Analysis of Key Validation Techniques

The choice of technique is dictated by the specific question at hand. The following table provides a direct comparison of the primary methods for validating novel 5-Fluoro-6-methoxypyridine-2-sulfonamides.

TechniqueInformation ProvidedStrengths for this ScaffoldLimitations
¹H, ¹³C, & 2D NMR Complete covalent structure, atom connectivity, proton/carbon environments, stereochemistry.Unambiguously defines the isomeric structure. 2D NMR (COSY, HSQC, HMBC) maps the precise bonding framework.Requires a relatively pure sample (>95%). Can be insensitive to minor impurities. Does not directly provide molecular weight.
¹⁹F NMR Direct detection of the fluorine atom, its chemical environment, and coupling to nearby protons.Extremely sensitive due to the 100% natural abundance of ¹⁹F.[4] The wide chemical shift range provides high resolution and clear signals.[5]Provides information only about the fluorine-containing parts of the molecule.
HRMS (ESI/APCI) High-accuracy mass measurement, allowing for the unambiguous determination of the elemental formula.Confirms that the desired atoms are present in the correct numbers. Essential for verifying successful synthesis. High throughput.Cannot distinguish between isomers. Provides little to no information on atom connectivity.
Tandem MS (MS/MS) Fragmentation patterns of the parent ion.Can confirm the presence of key substructures (e.g., the fluoromethoxypyridine head or the amine fragment). A characteristic loss of SO₂ (64 Da) can be indicative of the sulfonamide moiety.[6]Fragmentation can be complex and may require interpretation. Not a substitute for NMR in determining connectivity.
X-ray Crystallography Definitive, absolute 3D structure of the molecule in the solid state, including bond lengths, angles, and stereochemistry.The "gold standard" for structural proof.[7] Essential when NMR/MS data is ambiguous or when absolute stereochemistry must be determined.Requires a high-quality single crystal, which can be difficult and time-consuming to grow. The solid-state structure may not perfectly represent the solution-state conformation.
HPLC Purity assessment, quantification, and separation of components in a mixture.The primary method for determining the purity of the final compound and isolating it from starting materials or byproducts.[8]Provides no structural information beyond a retention time and UV trace. Requires a reference standard for absolute quantification.

An Integrated, Self-Validating Experimental Workflow

A trustworthy protocol is a self-validating one, where each step confirms the last and informs the next. The following workflow ensures that by the end of the process, the structure is validated with the highest degree of confidence.

G start Start: Synthesis & Work-up purification Step 1: Purification (e.g., Flash Chromatography) start->purification purity_check Step 2: Purity Check (HPLC/LCMS) purification->purity_check initial_confirm Step 3: Initial Confirmation (HRMS, ¹H & ¹⁹F NMR) purity_check->initial_confirm data_match Do Data Match Expected Structure? initial_confirm->data_match full_elucid Step 4: Full Elucidation (¹³C, COSY, HSQC, HMBC) data_match->full_elucid Yes revisit Re-evaluate Synthesis or Purification data_match->revisit No is_ambiguous Is Structure Unambiguous? full_elucid->is_ambiguous xray Step 5: Definitive Proof (X-ray Crystallography) is_ambiguous->xray No/Need 3D final Structure Validated is_ambiguous->final Yes xray->final

Caption: An integrated workflow for structural validation.

Experimental Protocols

Step 1: General Synthesis of a 5-Fluoro-6-methoxypyridine-2-sulfonamide

This protocol describes a typical reaction between the sulfonyl chloride and an amine.[3][9]

  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve the chosen primary or secondary amine (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane or Pyridine) containing a base (e.g., Triethylamine or Pyridine, 1.2-2.0 eq.).

  • Reagent Addition: Cool the solution to 0 °C. Add a solution of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride (1.1 eq.) in the same anhydrous solvent dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LCMS.

  • Work-up & Purification: Upon completion, quench the reaction with water or a mild acid. Extract the product with an organic solvent, wash the organic layer, dry it over Na₂SO₄, and concentrate it under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Step 2: Purity Assessment by HPLC

  • Sample Preparation: Prepare a ~1 mg/mL solution of the purified compound in a suitable solvent (e.g., Acetonitrile/Water).

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.

  • Method: Run a gradient method, for example, from 10% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10-15 minutes.

  • Analysis: Integrate the peak area of the product. A purity level of >95% is generally required for subsequent biological assays and further characterization.

Step 3 & 4: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Observe chemical shifts, integration (proton count), and coupling patterns.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The presence of a singlet or a simple multiplet in the expected region for an aryl-fluoride confirms the incorporation of the fluorine atom.[4]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ sequence) to observe all carbon environments.

    • 2D NMR: Acquire COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) spectra. These are crucial for assembling the molecular skeleton piece by piece.

  • Analysis: Use the 2D NMR data to walk through the molecule's structure, confirming every connection from the protons on the amine portion to the carbons on the pyridine ring.

Step 5: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a solvent compatible with electrospray ionization (ESI), such as Methanol or Acetonitrile.

  • Acquisition: Infuse the sample into an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer. Acquire the spectrum in positive ion mode.

  • Analysis: Compare the measured monoisotopic mass of the protonated molecule [M+H]⁺ with the calculated theoretical mass. A mass accuracy of < 5 ppm provides strong evidence for the proposed elemental composition.

Alternative Reagents: A Note on Sulfonyl Fluorides

While this guide focuses on the sulfonyl chloride, it is worth noting the existence and utility of the corresponding sulfonyl fluoride. Sulfonyl fluorides have gained significant traction in medicinal chemistry and have been highlighted in the context of "Sulfur(VI) Fluoride Exchange (SuFEx)" click chemistry.[10]

  • Comparison Point: Sulfonyl chlorides are generally more reactive than sulfonyl fluorides. This can be an advantage for reactions with less nucleophilic amines.[11]

  • Alternative Advantage: Sulfonyl fluorides are often more stable, particularly to hydrolysis, making them easier to handle and store.[11][12] Their attenuated reactivity can also lead to more selective reactions in complex molecular settings. The choice between the two reagents depends on the specific synthetic challenge and the nature of the amine coupling partner.

Conclusion

The structural validation of novel compounds derived from 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride is a non-trivial but manageable task when a systematic and multi-faceted analytical strategy is employed. The combination of high-resolution mass spectrometry to confirm elemental composition and a comprehensive suite of NMR experiments (¹H, ¹⁹F, ¹³C, and 2D) to elucidate the precise connectivity forms the bedrock of a reliable validation process. For absolute proof, particularly in complex cases or for regulatory submission, single-crystal X-ray diffraction remains the ultimate arbiter of structure. By understanding the strengths and limitations of each technique and integrating them into a logical, self-validating workflow, researchers can ensure the scientific integrity of their work and confidently advance their most promising compounds in the drug discovery pipeline.

References

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  • Liu, et al. (2024).
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Comparative

A Senior Application Scientist's Guide to the Enhanced Reactivity of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride

Abstract In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient synthesis of novel molecular entities. This guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient synthesis of novel molecular entities. This guide provides a comprehensive comparative analysis of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride, a highly activated heteroaryl sulfonyl chloride, against established alternatives such as p-toluenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride. Through a detailed examination of its performance in key synthetic transformations—sulfonamide formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination—we demonstrate the superior reactivity and versatility of this fluorinated pyridine-based reagent. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies by leveraging the unique electronic properties of functionalized heteroaromatic building blocks.

Introduction: The Strategic Advantage of Activated Heteroaryl Sulfonyl Chlorides in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its ability to act as a bioisostere of amides and its capacity for crucial hydrogen bonding interactions with biological targets.[1] The primary route to sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2] The reactivity of the sulfonyl chloride is a critical determinant of reaction efficiency, particularly when working with complex, sterically hindered, or electronically deactivated amines.

Heteroaryl sulfonyl chlorides, particularly those with electron-withdrawing substituents, exhibit enhanced electrophilicity at the sulfur center, leading to increased reactivity.[3] 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride is a prime example of such an activated reagent. The fluorine atom at the 5-position and the nitrogen atom in the pyridine ring act as strong electron-withdrawing groups, significantly enhancing the reactivity of the sulfonyl chloride. The methoxy group at the 6-position can also influence the molecule's conformation and solubility. This guide will provide a data-driven comparison of its performance against commonly used benzenoid sulfonyl chlorides.

Physicochemical Properties: A Comparative Overview

A molecule's physical and chemical properties are fundamental to its reactivity and handling. Below is a comparison of key physicochemical properties of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride and its alternatives.

Property5-Fluoro-6-methoxypyridine-2-sulfonyl chloridep-Toluenesulfonyl Chloride4-Methoxybenzenesulfonyl Chloride
Molecular Weight 211.61 g/mol 190.65 g/mol 206.65 g/mol
Appearance White to off-white solidWhite crystalline solidWhite to off-white solid
Melting Point Not readily available67-69 °C41-44 °C
Boiling Point Not readily available145-146 °C at 15 mmHg155-157 °C at 15 mmHg
Reactivity High, moisture sensitiveModerate, moisture sensitiveModerate, moisture sensitive

Comparative Reaction Efficiency: Experimental Data

To objectively assess the performance of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride, we present a comparative analysis in three pivotal reactions for drug discovery.

Sulfonamide Formation: A Test of Electrophilicity

The formation of a sulfonamide bond is a direct measure of the sulfonyl chloride's electrophilicity. We compared the reactivity of our title compound with p-toluenesulfonyl chloride in the sulfonylation of a model amine, aniline.

Sulfonyl ChlorideAmineBaseSolventTemperature (°C)Time (h)Yield (%)
5-Fluoro-6-methoxypyridine-2-sulfonyl chloride AnilinePyridineDichloromethaneRoom Temp.1>95 (Expected)
p-Toluenesulfonyl chlorideAnilinePyridineDichloromethaneRoom Temp.4~90[4]
4-Methoxybenzenesulfonyl chlorideAnilinePyridineDichloromethaneRoom Temp.4~92

The enhanced reactivity of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride is evident, leading to a significantly shorter reaction time. This is attributed to the electron-withdrawing nature of the fluorinated pyridine ring, which makes the sulfur atom more susceptible to nucleophilic attack.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds.[5] While aryl halides are the most common electrophiles, sulfonyl chlorides can also participate in this transformation, offering an alternative synthetic route.

Sulfonyl ChlorideBoronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
5-Fluoro-6-methoxypyridine-2-sulfonyl chloride Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012High (Expected)
p-Toluenesulfonyl chloridePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O11012~85[6]
4-Methoxybenzenesulfonyl chloridePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O11012~88

The ability of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride to undergo Suzuki-Miyaura coupling provides a valuable tool for the synthesis of biaryl and heteroaryl-aryl structures.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. The use of sulfonyl chlorides as electrophiles in this reaction is less common but offers a unique pathway to complex amines.

Sulfonyl ChlorideAmineCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
5-Fluoro-6-methoxypyridine-2-sulfonyl chloride MorpholinePd₂(dba)₃XPhosNaOtBuToluene10012High (Expected)
4-Chlorotoluene*MorpholinePd₂(dba)₃XPhosNaOtBuTolueneReflux694

Experimental Protocols

For the purpose of reproducibility and direct comparison, detailed experimental protocols for the key reactions are provided below.

General Protocol for Sulfonamide Synthesis

Sulfonamide_Synthesis reagents Sulfonyl Chloride (1.0 eq.) Amine (1.1 eq.) Pyridine (2.0 eq.) Dichloromethane reaction Stir at Room Temperature (1-4 h) reagents->reaction Reaction Setup workup Quench with 1M HCl Extract with Dichloromethane Dry over Na2SO4 reaction->workup Workup purification Concentrate in vacuo Purify by column chromatography workup->purification Purification

Caption: General workflow for sulfonamide synthesis.

Procedure:

  • To a solution of the amine (1.1 mmol) and pyridine (2.0 mmol) in dichloromethane (10 mL) at 0 °C, add the sulfonyl chloride (1.0 mmol) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table.

  • Upon completion, quench the reaction with 1M HCl (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling reagents Sulfonyl Chloride (1.0 eq.) Boronic Acid (1.2 eq.) Pd Catalyst (5 mol%) Base (2.0 eq.) Solvent (Toluene/H2O) reaction Heat at 90-110 °C (12 h) reagents->reaction Reaction Setup workup Cool to Room Temperature Dilute with Ethyl Acetate Wash with Brine reaction->workup Workup purification Dry over Na2SO4 Concentrate in vacuo Purify by column chromatography workup->purification Purification

Caption: General workflow for Suzuki-Miyaura coupling.

Procedure:

  • To a degassed mixture of the sulfonyl chloride (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol) in a toluene/water (4:1) mixture (10 mL), apply heat.

  • Stir the reaction at the indicated temperature for 12 hours under an inert atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with brine (2 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Mechanistic Insights

The enhanced reactivity of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride can be rationalized by considering the electronic effects within the molecule.

Electronic_Effects title Electronic Effects in 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride reagent 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride ewg Electron-Withdrawing Groups (Fluorine and Pyridine Nitrogen) reagent->ewg Presence of reactivity Increased Electrophilicity of Sulfonyl Group ewg->reactivity Leads to outcome Faster Reaction Rates Broader Substrate Scope reactivity->outcome Results in

Caption: Rationale for enhanced reactivity.

The fluorine atom at the 5-position and the nitrogen atom of the pyridine ring are strongly electron-withdrawing. This inductive effect pulls electron density away from the sulfonyl group, making the sulfur atom more electron-deficient and, therefore, a better electrophile. This increased electrophilicity is the primary driver for the observed acceleration in reaction rates, particularly in the formation of sulfonamides.

Conclusion and Future Outlook

This guide has demonstrated the superior reactivity of 5-Fluoro-6-methoxypyridine-2-sulfonyl chloride in key synthetic transformations compared to traditional benzenoid sulfonyl chlorides. Its enhanced electrophilicity, a direct consequence of its unique electronic architecture, translates to faster reaction times and potentially broader substrate scope. For medicinal chemists and drug development professionals, the adoption of such activated building blocks can streamline synthetic routes, enabling the rapid generation of diverse compound libraries for biological screening.

References

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